molecular formula C18H17NO2 B15581154 Koenine CAS No. 28200-63-7

Koenine

Cat. No.: B15581154
CAS No.: 28200-63-7
M. Wt: 279.3 g/mol
InChI Key: VISKLVOLGCYFCW-UHFFFAOYSA-N
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Description

Koenine is a member of carbazoles.
This compound has been reported in Murraya kwangsiensis and Murraya koenigii with data available.

Properties

IUPAC Name

3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-10-8-14-13-9-11(20)4-5-15(13)19-16(14)12-6-7-18(2,3)21-17(10)12/h4-9,19-20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISKLVOLGCYFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210874
Record name 3,11-Dihydro-3,3,5-trimethylpyrano[3,2-a]carbazol-8-ol
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Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Koenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030209
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28200-63-7
Record name 3,11-Dihydro-3,3,5-trimethylpyrano[3,2-a]carbazol-8-ol
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Record name 3,11-Dihydro-3,3,5-trimethylpyrano[3,2-a]carbazol-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Koenine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9B5DU7GNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Koenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 252 °C
Record name Koenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemistry and Pharmacology of Koenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenine, a carbazole (B46965) alkaloid predominantly isolated from the plant Murraya koenigii (curry tree), has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery.[1] Its unique chemical architecture, a pyrano[3,2-a]carbazole scaffold, is the basis for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical Structure and Identification

This compound is chemically known as 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-8-ol.[1][2] Its structure is characterized by a fused heterocyclic system consisting of a carbazole nucleus, a pyran ring, and a hydroxyl group, which contributes to its biological properties.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-8-ol[1][2]
Molecular Formula C₁₈H₁₇NO₂[1]
SMILES String CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)O[2]
CAS Number 28200-63-7[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 279.3 g/mol [1]
Monoisotopic Mass 279.125928785 Da[1]
Melting Point 250 - 252 °C[1]
Physical Description Solid[1]
XLogP3 4.3[1]
Topological Polar Surface Area 45.3 Ų[1]

Biological Activities and Quantitative Data

This compound has been investigated for a range of biological activities, demonstrating its potential as a lead compound for the development of new therapeutic agents.

Table 3: Summary of Biological Activities of this compound

ActivityAssayKey FindingsReference
Antiviral (SARS-CoV-2) In silico docking and in vitro protease inhibition assaysPredicted to have strong binding affinity and inhibitory ability against SARS-CoV-2 main protease (Mpro).This is a general statement from search results; specific IC50 values for this compound were not found, but related compounds show activity.
Anti-inflammatory Inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of NO production.Specific IC50 values for this compound were not found in the provided results, but the methodology is common for this activity.
Cytotoxic Cell viability assays (e.g., MTS or MTT) against various cancer cell linesExhibits cytotoxic effects against different cancer cell lines.Specific IC50 values for this compound were not found, but this is a known activity of carbazole alkaloids.
Antidiarrheal Castor oil-induced diarrhea model in rodentsReduction in the frequency and severity of diarrhea.Specific quantitative data for this compound was not found, but this activity is reported for related alkaloids.

Experimental Protocols

Isolation of this compound from Murraya koenigii

The following is a general protocol for the isolation of carbazole alkaloids, including this compound, from the leaves of Murraya koenigii.

1. Plant Material and Extraction:

  • Air-dried and powdered leaves of M. koenigii are subjected to extraction.

  • Initial defatting is performed using a non-polar solvent like petroleum ether or hexane (B92381) in a Soxhlet apparatus.

  • The defatted plant material is then extracted with a more polar solvent, such as ethanol (B145695) or methanol.[3]

2. Acid-Base Partitioning:

  • The concentrated ethanol/methanol extract is acidified with hydrochloric acid and filtered.

  • The acidic solution is then basified with an appropriate base (e.g., ammonia) to precipitate the alkaloids.

  • The precipitate is collected, washed, and dried.

3. Chromatographic Purification:

  • The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina.[3]

  • Elution is carried out with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or chloroform).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated.

  • Further purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to screen for Mpro inhibitors.

1. Reagents and Materials:

  • Recombinant SARS-CoV-2 Mpro.

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Test compound (this compound) dissolved in DMSO.

2. Assay Procedure:

  • The assay is performed in a 96- or 384-well plate format.

  • A solution of Mpro in assay buffer is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is measured kinetically over time using a microplate reader (Excitation/Emission wavelengths specific to the substrate).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

3. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of this compound relative to a DMSO control.

  • The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve using a suitable software.[4][5]

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

This protocol outlines the determination of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture:

  • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL).

  • After 24 hours of incubation, the cell culture supernatant is collected.

3. Nitric Oxide Measurement (Griess Assay):

  • The concentration of nitrite (B80452), a stable product of NO, in the supernatant is measured using the Griess reagent.

  • An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • After a short incubation period, the absorbance is measured at 540 nm.

  • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

4. Data Analysis:

  • The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control.

  • The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Bioactivity Screening of this compound

experimental_workflow cluster_extraction Isolation & Purification cluster_screening Biological Activity Screening cluster_data Data Analysis plant Murraya koenigii extraction Solvent Extraction plant->extraction purification Chromatography extraction->purification This compound Pure this compound purification->this compound antiviral Antiviral Assay (SARS-CoV-2 Mpro) This compound->antiviral Test Compound anti_inflammatory Anti-inflammatory Assay (NO Inhibition) This compound->anti_inflammatory cytotoxic Cytotoxicity Assay This compound->cytotoxic antidiarrheal Antidiarrheal Model This compound->antidiarrheal ic50 IC50 Determination antiviral->ic50 anti_inflammatory->ic50 cytotoxic->ic50 mechanism Mechanism of Action Studies antidiarrheal->mechanism ic50->mechanism

Caption: Workflow for the isolation and bioactivity screening of this compound.

Putative Mechanism of SARS-CoV-2 Mpro Inhibition

mpro_inhibition cluster_process Normal Viral Replication cluster_inhibition Inhibition by this compound Mpro SARS-CoV-2 Mpro (Cysteine Protease) Active Site (Cys-His catalytic dyad) Substrate Viral Polyprotein Mpro->Substrate Blocked Products Mature Viral Proteins Substrate->Products  Cleavage by Mpro   This compound This compound This compound->Mpro Binds to Active Site Replication Viral Replication Products->Replication Inhibition Inhibition Cleavage Cleavage NoCleavage No Cleavage

Caption: Proposed mechanism of this compound inhibiting SARS-CoV-2 replication.

Conclusion

This compound stands out as a promising natural product with a spectrum of biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical nature and pharmacological potential, supported by available data and established experimental protocols. The detailed methodologies and structured data presentation are intended to facilitate future research aimed at elucidating the precise mechanisms of action and exploring the therapeutic applications of this intriguing carbazole alkaloid. Further studies are essential to isolate and quantify the specific biological activities of pure this compound and to explore its structure-activity relationships for the development of novel drug candidates.

References

In-Depth Technical Guide to Koenine: A Carbazole Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koenine, a carbazole (B46965) alkaloid primarily isolated from the plant Murraya koenigii, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into its biological activities, supported by experimental data and protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are investigating the potential of this compound as a therapeutic agent.

Physicochemical Properties of this compound

This compound is a naturally occurring carbazole alkaloid. Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity.

PropertyValueReference
CAS Number 28200-63-7[1]
Molecular Formula C₁₈H₁₇NO₂[1]
Molecular Weight 279.34 g/mol
IUPAC Name 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-8-ol[1]
Appearance Solid[1]
Melting Point 250 - 252 °C[1]

Biological Activities and Mechanisms of Action

Carbazole alkaloids isolated from Murraya koenigii, including compounds structurally related to this compound, have demonstrated a range of biological activities, primarily focused on anticancer and antimicrobial effects. While specific data for this compound is limited in the public domain, the activities of related compounds provide a strong rationale for its investigation.

Anticancer Activity

Carbazole alkaloids from Murraya koenigii have been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms underlying this activity are the induction of apoptosis (programmed cell death) and the inhibition of autophagic flux.

2.1.1. Induction of Apoptosis

Apoptosis is a critical process for removing damaged or cancerous cells. Carbazole alkaloids have been observed to trigger this process through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Induces Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Caspase8->Bax Apoptosis Apoptosis Caspase3_ext->Apoptosis Mitochondrion Mitochondrion CytochromeC Cytochrome c Apaf1 Apaf-1 Caspase9 Caspase-9 Caspase3_int Caspase-3 Caspase3_int->Apoptosis

2.1.2. Inhibition of Autophagic Flux

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Inhibition of the final stages of autophagy, known as autophagic flux, can lead to the accumulation of cellular waste and trigger cell death. Chloroquine is a known inhibitor of autophagic flux by impairing the fusion of autophagosomes with lysosomes.[2][3] Carbazole alkaloids may act in a similar manner.

Autophagy_Inhibition_Pathway cluster_autophagy Autophagic Process This compound This compound Autolysosome Autolysosome This compound->Autolysosome Inhibits Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Fusion CellDeath Cell Death Autophagosome->CellDeath Accumulation leads to Lysosome Lysosome Lysosome->Autolysosome Autolysosome->CellDeath Leads to

Antimicrobial Activity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Extraction and Isolation of this compound from Murraya koenigii**

A general protocol for the extraction and isolation of carbazole alkaloids from the leaves of Murraya koenigii is as follows. The yield of specific alkaloids, including this compound, can vary depending on the plant source and extraction conditions.

Experimental Workflow:

Extraction_Isolation_Workflow Start Dried M. koenigii Leaves Extraction Soxhlet Extraction (e.g., with Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fractionation Column Chromatography (Silica Gel) Concentration->Fractionation Elution Gradient Elution (e.g., Hexane (B92381):Ethyl Acetate) Fractionation->Elution Analysis TLC Analysis of Fractions Elution->Analysis Isolation Isolation of this compound Analysis->Isolation

Methodology:

  • Preparation of Plant Material: Air-dry fresh leaves of Murraya koenigii in the shade and then grind them into a coarse powder.

  • Extraction: Subject the powdered leaves to Soxhlet extraction using a suitable solvent such as methanol (B129727) or ethanol (B145695) for several hours.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Subject the crude extract to column chromatography over silica (B1680970) gel.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Analysis and Isolation: Monitor the collected fractions by thin-layer chromatography (TLC). Combine the fractions containing the compound of interest (this compound) and further purify by recrystallization or preparative TLC to yield pure this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no this compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[4][5][6]

Conclusion

This compound, a carbazole alkaloid from Murraya koenigii, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. While further research is required to fully elucidate its specific mechanisms of action and to establish a comprehensive biological activity profile with quantitative data, the information presented in this guide provides a solid foundation for future investigations. The detailed experimental protocols and the conceptual frameworks for its potential signaling pathway interactions are intended to facilitate and guide the research and development efforts of scientists and drug development professionals.

References

The Carbazole Alkaloid Koenine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenine is a naturally occurring carbazole (B46965) alkaloid, a class of heterocyclic aromatic organic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and a summary of its quantitative analysis. Furthermore, it explores the biosynthetic pathway of carbazole alkaloids and the potential signaling pathways through which they exert their biological effects.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Murraya koenigii, commonly known as the curry leaf tree.[1][2] This plant, belonging to the Rutaceae family, is native to the Indian subcontinent and is widely cultivated for its aromatic leaves, which are a staple in South Indian cuisine. Various parts of Murraya koenigi, including the leaves, stem bark, and roots, have been found to contain a rich diversity of carbazole alkaloids, with this compound being a significant constituent. Other plants from the Rutaceae family, such as those from the genera Clausena, Glycosmis, and Micromelum, are also known to produce carbazole alkaloids, although the presence and concentration of this compound in these species are less extensively studied.[3][4]

Quantitative Analysis of this compound

The concentration of this compound in Murraya koenigii can vary depending on several factors, including the geographical location, climatic conditions, and the specific plant part analyzed. Modern analytical techniques, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have enabled precise quantification of this compound and other carbazole alkaloids.

Table 1: Quantitative Analysis of this compound in Murraya koenigii Leaves [5]

Plant PartAnalytical MethodConcentration Range (mg/g of dry weight)Reference
LeavesUPLC-MS/MS0.097 - 1.222Nandan et al., 2021

Experimental Protocols

Isolation of this compound from Murraya koenigii Leaves

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation.

3.1.1. Extraction

  • Sample Preparation: Fresh leaves of Murraya koenigii are collected, washed, and shade-dried. The dried leaves are then ground into a fine powder.

  • Solvent Extraction: The powdered leaf material is subjected to extraction using a suitable organic solvent. A common method is Soxhlet extraction, which allows for continuous extraction with a fresh solvent. Non-polar solvents like petroleum ether or hexane (B92381) are often used for initial defatting, followed by extraction with a more polar solvent such as methanol (B129727), ethanol, or acetone (B3395972) to isolate the alkaloids.[6] The choice of solvent can significantly impact the yield of carbazole alkaloids. Studies have shown that a mixture of chloroform (B151607) and methanol can be effective for extracting a range of carbazole alkaloids.[7]

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the nitrogen atom of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove impurities. Subsequently, the aqueous layer is basified (e.g., with NH4OH) to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent. The alkaloids are then extracted with a suitable organic solvent like chloroform or dichloromethane.

3.1.2. Chromatographic Separation

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography for separation. Silica gel (60-120 mesh) is a commonly used stationary phase. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).[6][7]

  • Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing this compound. A suitable solvent system (e.g., hexane:ethyl acetate) is used to develop the TLC plates, and the spots are visualized under UV light or by using a suitable staining reagent.

  • Preparative High-Performance Liquid Chromatography (HPLC): For further purification, fractions enriched with this compound can be subjected to preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifying agent like formic acid or trifluoroacetic acid.

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of this compound. These techniques provide information about the number and types of protons and carbons in the molecule and their connectivity. 2D NMR experiments like COSY, HSQC, and HMBC can further confirm the structural assignments.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact molecular weight and elemental composition of this compound.[8] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that further aid in structural confirmation.[5][9]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used as a preliminary characterization tool.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the this compound molecule.

Biosynthesis of Carbazole Alkaloids

The biosynthesis of carbazole alkaloids in plants is believed to originate from the shikimate pathway.[3][10] This pathway provides the aromatic precursor, which then undergoes a series of enzymatic reactions to form the carbazole skeleton.

Carbazole Alkaloid Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan Indole_derivative Indole Derivative Tryptophan->Indole_derivative Series of enzymatic steps Carbazole_Skeleton Carbazole Skeleton Indole_derivative->Carbazole_Skeleton Cyclization & Aromatization This compound This compound Carbazole_Skeleton->this compound Further modifications (e.g., methylation, hydroxylation)

Caption: Proposed biosynthetic pathway of carbazole alkaloids.

Biological Activity and Signaling Pathways

Carbazole alkaloids, including this compound, have demonstrated significant potential in cancer research by inducing apoptosis (programmed cell death) in various cancer cell lines. While the precise signaling pathway for this compound is still under investigation, the general mechanism for carbazole alkaloid-induced apoptosis is believed to involve the intrinsic mitochondrial pathway.

This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This imbalance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Carbazole_Alkaloid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound / Carbazole Alkaloid Cellular_Stress Cellular Stress This compound->Cellular_Stress Induces Bax_Bak Bax / Bak (Pro-apoptotic) Cellular_Stress->Bax_Bak Activates Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Cellular_Stress->Bcl2_BclxL Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax_Bak->Mitochondrion Promotes permeabilization Bcl2_BclxL->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Forms Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Conceptual signaling pathway for carbazole alkaloid-induced apoptosis.

Conclusion

This compound, a carbazole alkaloid primarily found in Murraya koenigii, holds significant promise for future drug development due to its demonstrated biological activities. This guide has provided a comprehensive overview of the current knowledge regarding its natural sources, methods for its isolation and characterization, and insights into its biosynthesis and potential mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field. Further investigation into the specific signaling pathways of this compound will be crucial for fully elucidating its therapeutic potential and advancing its development as a novel therapeutic agent.

References

The Koenine Enigma: Unraveling the Biosynthetic Blueprint of a Promising Carbazole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

[Shanghai, China – December 3, 2025] – Koenine, a pyranocarbazole alkaloid predominantly found in plants of the Rutaceae family, notably within the genus Murraya, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the proposed enzymatic steps, presenting available quantitative data, and outlining key experimental protocols for its study.

The Proposed Biosynthetic Pathway of this compound: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound, like other phytocarbazole alkaloids, is believed to originate from the shikimate pathway, with 3-methylcarbazole serving as a crucial intermediate[1][2]. The pathway can be broadly divided into two major stages: the formation of the core carbazole (B46965) structure and the subsequent tailoring reactions to yield this compound. While the complete enzymatic machinery remains to be fully elucidated, a putative pathway has been proposed based on transcriptomic data, characterization of related enzymes, and analysis of isolated intermediates.

Formation of the 3-Methylcarbazole Core

The initial steps leading to the carbazole skeleton are thought to involve the condensation of anthranilic acid, derived from the shikimate pathway, with malonyl-CoA[1]. This is followed by a series of reactions including the formation of a prenylated 2-quinolone intermediate, which then undergoes cyclization to form the tricyclic carbazole ring system of 3-methylcarbazole[1].

Tailoring Steps: From 3-Methylcarbazole to this compound

The conversion of 3-methylcarbazole to this compound involves a series of hydroxylation, methylation, and pyran ring formation steps. Transcriptome analysis of Murraya koenigii has identified candidate genes encoding for key enzyme families, including cytochrome P450s (CYPs), prenyltransferases (PTs), and methyltransferases (MTs), that are likely involved in these modifications[1].

  • Hydroxylation: Cytochrome P450 monooxygenases are prime candidates for the hydroxylation of the carbazole ring. Transcriptomic studies of M. koenigii have revealed the presence of several CYP families, including CYP71, CYP76, and CYP82, which are known to be involved in the biosynthesis of various alkaloids[1].

  • Prenylation and Pyran Ring Formation: The formation of the pyran ring in this compound is hypothesized to proceed through the prenylation of a hydroxylated carbazole intermediate. A study on the related plant Murraya exotica has characterized a quinolone C-prenyltransferase, suggesting a similar enzymatic mechanism could be at play in this compound biosynthesis[3]. Following prenylation, an intramolecular cyclization would lead to the formation of the pyran ring.

  • Methylation: The final steps likely involve methylation reactions catalyzed by methyltransferases to yield the specific substitution pattern of this compound.

This compound Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Prenylated_2_Quinolone Prenylated 2-Quinolone Intermediate Anthranilic_Acid->Prenylated_2_Quinolone Multiple Steps Malonyl_CoA Malonyl-CoA Malonyl_CoA->Prenylated_2_Quinolone Multiple Steps Three_Methylcarbazole 3-Methylcarbazole Prenylated_2_Quinolone->Three_Methylcarbazole Cyclization Hydroxylated_Intermediate Hydroxylated Carbazole Intermediate Three_Methylcarbazole->Hydroxylated_Intermediate Hydroxylation (Cytochrome P450) Prenylated_Intermediate Prenylated Hydroxylated Intermediate Hydroxylated_Intermediate->Prenylated_Intermediate Prenylation (Prenyltransferase) This compound This compound Prenylated_Intermediate->this compound Cyclization & Methylation (Putative Enzymes)

Figure 1: Proposed Biosynthesis Pathway of this compound.

Quantitative Analysis of this compound and Related Alkaloids

Several studies have focused on the quantification of this compound and other carbazole alkaloids in Murraya koenigii. These analyses provide valuable data on the natural abundance of these compounds, which can vary based on geographical location, plant organ, and environmental factors. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly employed technique for this purpose.

CompoundPlant PartConcentration Range (mg/g dry weight)Reference
This compound Leaves0.013 - 7.336[4]
Mahanine (B1683992)Leaves0.049 - 5.288[4]
KoenimbineLeaves0.013 - 7.336[4]
GirinimbineLeaves0.010 - 0.114[4]

Table 1: Quantitative data of selected carbazole alkaloids in Murraya koenigii leaves.

Experimental Protocols for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative genes involved in this compound biosynthesis from Murraya koenigii.

Methodology:

  • RNA Extraction: Isolate total RNA from various tissues of M. koenigii (e.g., leaves, stems, roots) using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).

  • De Novo Assembly and Annotation: Assemble the sequencing reads into contigs and annotate the transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database).

  • Candidate Gene Identification: Search the annotated transcriptome for genes encoding enzymes potentially involved in carbazole alkaloid biosynthesis, such as cytochrome P450s, prenyltransferases, and methyltransferases[1].

Transcriptome_Analysis_Workflow Plant_Tissue Murraya koenigii Tissue RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction Sequencing cDNA Library Prep & Sequencing RNA_Extraction->Sequencing Assembly De Novo Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Candidate_Genes Candidate Biosynthetic Genes Annotation->Candidate_Genes UPLC_MS_Analysis_Workflow Plant_Extract Plant Extract UPLC UPLC Separation Plant_Extract->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification

References

An In-depth Technical Guide to the Physical and Chemical Properties of Koenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koenine, a carbazole (B46965) alkaloid primarily isolated from Murraya koenigii, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is designed to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to facilitate a deeper understanding of this promising bioactive compound.

Physical and Chemical Properties

This compound is a solid carbazole alkaloid with a defined molecular structure and specific physicochemical characteristics. The quantitative properties are summarized in Table 1 for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₇NO₂[1][2]
Molecular Weight 279.33 g/mol [1][2]
Appearance Solid[1]
Melting Point 250 - 252 °C[1]
Boiling Point Data not available
CAS Number 28200-63-7[1]
IUPAC Name 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-8-ol[1]
Synonyms Kenine[1]
Solubility Data not available for specific solvents. General solubility for carbazole alkaloids suggests solubility in organic solvents like ethanol, acetone, and DMSO.[3][4][5]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, a hydroxyl group, a secondary amine, and methyl groups. The chemical shifts (δ) and coupling constants (J) would be indicative of the pyranocarbazole skeleton. Aromatic protons would likely appear in the downfield region (δ 7.0-8.0 ppm). The methyl groups would be observed in the upfield region.[6][7]

  • ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the 18 carbon atoms in the this compound molecule. The aromatic and heteroaromatic carbons would resonate at lower field strengths (δ 100-160 ppm), while the aliphatic carbons of the methyl and pyran rings would appear at higher field strengths.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretching: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

  • N-H stretching: A sharp peak around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 279.33). The fragmentation pattern would be characteristic of the pyranocarbazole structure, with fragments arising from the cleavage of the pyran ring and side chains.[15][16][17][18][19]

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and biological evaluation of this compound, based on established protocols for carbazole alkaloids.

Isolation and Purification

The primary source of this compound is the leaves of Murraya koenigii. A general workflow for its isolation and purification is depicted below.

G plant_material Dried & Powdered Murraya koenigii Leaves extraction Soxhlet Extraction (Petroleum Ether or Hexane) plant_material->extraction crude_extract Crude Carbazole Alkaloid Extract extraction->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc Monitoring hplc Preparative HPLC (for high purity) fractions->hplc tlc->fractions Pooling of similar fractions pure_this compound Pure this compound hplc->pure_this compound

Figure 1: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered leaves of Murraya koenigii are subjected to Soxhlet extraction using a non-polar solvent such as petroleum ether or hexane (B92381) to selectively extract carbazole alkaloids.

  • Column Chromatography: The crude extract is then subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) to separate the different alkaloids.

  • Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions containing this compound are pooled and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain the compound in high purity.[20][21]

Biological Activity Assays

Carbazole alkaloids, including potentially this compound, have been reported to exhibit various biological activities, notably the induction of apoptosis in cancer cells.

This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3][5][22][23][24]

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[25][26][27]

Signaling Pathway

Carbazole alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the activation of caspase-9 and caspase-3. A plausible signaling pathway for this compound-induced apoptosis is illustrated below.

G This compound This compound Bcl2_family Modulation of Bcl-2 family proteins This compound->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion ↓ Anti-apoptotic (Bcl-2) ↑ Pro-apoptotic (Bax) Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols for Pathway Analysis

These colorimetric or fluorometric assays quantify the activity of key executioner and initiator caspases.

Protocol:

  • Cell Lysis: Lyse this compound-treated and control cells to release cellular proteins.

  • Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9) to the cell lysates.

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the cleaved product. The increase in signal is proportional to the caspase activity.[1][2][28][29][30][31][32][33][34][35]

This technique is used to assess the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

Protocol:

  • Protein Extraction: Extract total protein from this compound-treated and control cells.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bax) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. The band intensity corresponds to the protein expression level.[36][37][38][39][40]

Conclusion

This technical guide consolidates the available information on the physical and chemical properties of this compound, providing a valuable resource for the scientific community. While foundational data such as molecular weight and melting point are established, further research is required to determine its boiling point, solubility in various solvents, and to obtain detailed spectral data. The provided experimental protocols offer a starting point for researchers aiming to isolate, characterize, and evaluate the biological activities of this intriguing carbazole alkaloid. The elucidation of its mechanism of action, particularly in the context of apoptosis induction, warrants further investigation and may pave the way for the development of novel therapeutic agents.

References

Unveiling the Spectroscopic Signature of Koenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Koenine, a carbazole (B46965) alkaloid found in Murraya koenigii. While data for this compound is not as abundant as for other alkaloids from this plant, this document collates the known spectroscopic information to aid in its identification, characterization, and further research.

Introduction to this compound

This compound (C₁₈H₁₇NO₂) is a naturally occurring carbazole alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional medicine and culinary applications. The structural elucidation and quantification of this compound are crucial for understanding its potential biological activities and for the quality control of herbal preparations containing Murraya koenigii.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the following mass spectral data has been reported:

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₈H₁₇NO₂[1]
Molecular Weight279.3 g/mol [1]
Exact Mass279.125928785 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an essential tool for elucidating the detailed structure of organic molecules. While a complete, published NMR dataset for this compound is scarce in readily available literature, its ¹H NMR data is referenced in studies focused on the quantitative analysis of alkaloids in Murraya koenigii.

A key study on the quantitation of nine carbazole alkaloids from Murraya koenigii by ¹H qNMR spectroscopy confirms the presence and analysis of this compound. Although the full spectral data is not detailed in the abstract, this work provides a strong basis for its structural confirmation.

Further research into the supplementary data of publications on the isolation of carbazole alkaloids from Murraya koenigii is recommended to obtain detailed ¹H and ¹³C NMR chemical shift values.

Infrared (IR) Spectroscopy Data

Researchers should refer to publications on the isolation and characterization of carbazole alkaloids for typical IR absorption ranges.

Experimental Protocols

Detailed experimental protocols for the isolation and spectral analysis of this compound are often embedded within broader studies of Murraya koenigii constituents. A general workflow can be summarized as follows:

experimental_workflow extraction Plant Material (Murraya koenigii leaves) fractionation Solvent Extraction & Fractionation extraction->fractionation isolation Chromatographic Isolation of this compound fractionation->isolation nmr NMR Analysis (1H, 13C) isolation->nmr ms Mass Spectrometry (HRMS) isolation->ms ir IR Spectroscopy isolation->ir logical_workflow start Pure this compound in_vitro In Vitro Assays (e.g., cell viability, enzyme inhibition) start->in_vitro in_vivo In Vivo Models (e.g., animal studies) in_vitro->in_vivo target_id Target Identification (e.g., proteomics, affinity chromatography) in_vitro->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western blot, transcriptomics) target_id->pathway_analysis lead_dev Lead Compound Development pathway_analysis->lead_dev

References

Unraveling the Enigmatic Mechanism of Koenine: A Technical Guide to Current Speculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koenine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has emerged as a molecule of interest within the broader class of pharmacologically active carbazoles. While comprehensive research on its specific mechanism of action is still in its nascent stages, preliminary in silico and in vitro studies, along with compelling evidence from structurally related compounds, have given rise to several plausible hypotheses. This technical guide synthesizes the current, albeit limited, understanding of this compound's bioactivity, focusing on its potential as an antibacterial and antiviral agent. Furthermore, by drawing parallels with the well-studied carbazole alkaloid girinimbine (B1212953), we explore a speculative anti-inflammatory and pro-apoptotic mechanism centered on the inhibition of the NF-κB signaling pathway. This document aims to provide a structured overview of the existing data, detailed general experimental protocols relevant to its study, and visual representations of the speculated mechanisms to guide future research and drug development efforts.

Introduction

Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, are renowned for their wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. This compound, a constituent of this family found in the leaves of Murraya koenigii (curry tree), is structurally characterized by a pyranocarbazole core. While its more studied relatives, such as mahanine (B1683992) and girinimbine, have been the subject of numerous pharmacological investigations, the specific molecular targets and signaling pathways modulated by this compound remain largely unelucidated. This guide consolidates the available data and speculative frameworks concerning this compound's mechanism of action.

Quantitative Data on Bioactivity

The experimental quantitative data for this compound is sparse. However, a limited number of studies have provided key metrics which are summarized below. For comparative purposes, in silico data from a computational study is also included.

Table 1: Antibacterial Activity of this compound

Bacterial StrainAssay TypeParameterValueReference
Streptococcus aureusBroth micro-dilutionMIC₉₀3.12 - 12.5 µg/mL[1]
Klebsiella pneumoniaeBroth micro-dilutionMIC₉₀3.12 - 12.5 µg/mL[1]

Table 2: Predicted Antiviral Activity of this compound (In Silico Data)

Target ProteinVirusAssay TypeParameterValueReference
Main Protease (Mpro)SARS-CoV-2Molecular DockingBinding Energy-7.26 to -6.57 kcal/mol[2]
Main Protease (Mpro)SARS-CoV-2Molecular DockingInhibition Constant (Ki)4.78 to 15.25 µM[2]

Speculated Mechanisms of Action

Antibacterial Activity

The demonstrated antibacterial activity of this compound against both Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) bacteria suggests a mechanism that targets fundamental bacterial processes. While the precise target is unknown, potential mechanisms for alkaloids include:

  • Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan formation.

  • Interference with Nucleic Acid Synthesis: Inhibition of DNA gyrase or RNA polymerase.

  • Disruption of Membrane Integrity: Leading to leakage of cellular contents.

  • Inhibition of Protein Synthesis: Targeting ribosomal subunits.

Antiviral Activity: Inhibition of SARS-CoV-2 Main Protease (Speculative)

A computational study has predicted that this compound exhibits a strong binding affinity for the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[2][3] The proposed mechanism is the direct inhibition of Mpro's catalytic activity, which would prevent the cleavage of viral polyproteins into their functional units, thereby halting the viral life cycle.[2] This hypothesis, however, awaits experimental validation.

Anti-inflammatory and Pro-apoptotic Activity: Inhibition of the NF-κB Signaling Pathway (Speculative)

Drawing parallels from the closely related carbazole alkaloid, girinimbine, a plausible mechanism for this compound's potential anti-inflammatory and anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a master regulator of inflammation and cell survival. Its inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines and a promotion of apoptosis in cancer cells.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Micro-dilution for MIC Determination
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., S. aureus, K. pneumoniae) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ CFU/mL.

  • Preparation of this compound Serial Dilutions: A stock solution of purified this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution is then performed in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Human cancer cell lines (e.g., HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

NF-κB Inhibition Assay: Reporter Gene Assay
  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).

  • Compound Treatment and Stimulation: After transfection, cells are pre-treated with various concentrations of this compound for a defined period. Subsequently, the NF-κB pathway is stimulated with an inducer such as Tumor Necrosis Factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control luciferase activity. The inhibitory effect of this compound is determined by the reduction in reporter gene expression.

Visualizations of Speculated Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the speculative signaling pathway and a general experimental workflow.

Caption: Speculated Anti-inflammatory Mechanism of this compound via NF-κB Inhibition.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Culture Culture Bacterial Strain Inoculum Prepare Standardized Inoculum Culture->Inoculum Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Koenine_Sol Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Koenine_Sol->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Visual_Inspection Visually Inspect for Turbidity Incubate->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no growth) Visual_Inspection->Determine_MIC

Caption: General Experimental Workflow for MIC Determination of this compound.

Conclusion and Future Directions

The current body of research on this compound suggests its potential as a bioactive carbazole alkaloid with possible antibacterial and antiviral activities. The speculative mechanism involving the inhibition of the NF-κB signaling pathway, extrapolated from studies on the related compound girinimbine, offers a promising avenue for investigating its anti-inflammatory and anticancer properties. However, it is crucial to underscore the speculative nature of these mechanisms.

Future research should prioritize the following:

  • Experimental Validation: In vitro and in vivo studies are imperative to validate the in silico predictions of this compound's inhibitory activity against targets like the SARS-CoV-2 main protease.

  • Target Identification: Unbiased screening approaches, such as affinity chromatography-mass spectrometry or cellular thermal shift assays, could identify the direct molecular targets of this compound.

  • Signaling Pathway Analysis: Experimental validation of this compound's effect on the NF-κB pathway and other relevant signaling cascades is essential.

  • Quantitative Pharmacological Studies: Comprehensive dose-response studies to determine IC₅₀ and EC₅₀ values for various biological activities will be critical for its development as a potential therapeutic agent.

A deeper understanding of this compound's mechanism of action will not only shed light on the therapeutic potential of this specific carbazole alkaloid but also contribute to the broader knowledge of the pharmacological diversity within this important class of natural products.

References

Methodological & Application

Application Note: Koenine Extraction Protocol from Murraya koenigii Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Murraya koenigii (Linn.) Spreng, commonly known as the curry leaf tree, belongs to the Rutaceae family and is a plant rich in bioactive compounds.[1][2] Its leaves are a significant source of carbazole (B46965) alkaloids, which are known for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] Among these alkaloids, koenine is a notable constituent.[1][5][6] This document provides detailed protocols for the extraction, fractionation, and isolation of this compound and other carbazole alkaloids from M. koenigii leaves, tailored for research and drug development applications.

Protocols

Protocol 1: Preparation of Plant Material

This initial phase is critical for ensuring the quality and consistency of the starting material for extraction.

1.1.1 Materials and Equipment

  • Fresh Murraya koenigii leaves

  • Running tap water

  • Deionized water

  • Forced conventional tray drier or shade drying area

  • Mechanical grinder or pulverizer

  • 100 ASTM mesh size sieve

  • Amber glass bottles or airtight containers

  • Refrigerator for storage

1.1.2 Procedure

  • Collection and Cleaning: Collect fresh M. koenigii leaves. Wash the leaves thoroughly under running tap water to remove dust, debris, and other foreign particles.[7]

  • Drying: Dry the cleaned leaves. A common method is using a forced conventional tray drier at 60°C for approximately 4 hours.[7] Alternatively, shade drying can be employed until the leaves are brittle.

  • Grinding: Pulverize the dried leaves into a coarse powder using a mechanical grinder.[3]

  • Sieving: Sieve the ground powder through a 100 ASTM mesh size sieve to obtain a uniform particle size, which enhances extraction efficiency.[7]

  • Storage: Store the powdered leaf material in amber glass bottles or airtight containers in a refrigerator to protect it from light and moisture until extraction.[7]

Protocol 2: Solvent Extraction of Crude Alkaloids

The choice of solvent and extraction method significantly impacts the yield and profile of the extracted compounds. Methanol, ethanol, and chloroform (B151607) are effective solvents for carbazole alkaloids.[1][8] Soxhlet extraction offers a continuous and efficient process, while maceration is a simpler alternative.

1.2.1 Method A: Soxhlet Extraction This method provides continuous hot extraction, ensuring efficient recovery of target compounds.[9]

  • Materials and Equipment:

    • Dried M. koenigii leaf powder

    • Soxhlet apparatus

    • Cellulose (B213188) thimble

    • Solvents: Methanol, Ethanol (95%), or Chloroform

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • Accurately weigh a specific amount of dried leaf powder (e.g., 50 g) and place it inside a cellulose thimble.[10]

    • Place the thimble into the main chamber of the Soxhlet apparatus.

    • Fill the distilling flask with the chosen solvent (e.g., 250-500 mL of methanol).[1][8][11]

    • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.

    • Allow the extraction to run continuously for 6-10 hours.[1][3] The solvent will cycle through the plant material, extracting the compounds.

    • After extraction, turn off the heat and allow the apparatus to cool.

    • Concentrate the resulting extract by evaporating the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.[1][10]

    • The resulting dark, viscous crude extract should be weighed to determine the yield and stored in a refrigerator for further processing.

1.2.2 Method B: Maceration A simple soaking technique performed at room temperature.

  • Materials and Equipment:

    • Dried M. koenigii leaf powder

    • Large conical flask or beaker with a stopper

    • Solvent: Methanol

    • Shaker or magnetic stirrer (optional)

    • Filtration apparatus (e.g., Whatman No. 1 filter paper)

    • Rotary evaporator

  • Procedure:

    • Place a known quantity of powdered leaves (e.g., 300 g) into a large conical flask.[11]

    • Add the solvent (e.g., 500 mL of methanol) to fully submerge the powder.[11]

    • Stopper the flask and keep it at room temperature (25 ± 2°C) for 72 hours with occasional stirring or shaking to ensure thorough extraction.[11]

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude methanolic extract.[11]

Protocol 3: Fractionation and Isolation of this compound

To isolate this compound from the crude extract, a combination of solvent partitioning and column chromatography is employed. This separates the complex mixture into fractions of decreasing complexity, leading to the isolation of pure compounds.

  • Materials and Equipment:

    • Crude extract of M. koenigii

    • Separatory funnel

    • Solvents for partitioning: Petroleum ether, Chloroform, Ethyl acetate (B1210297), 1-Butanol[12]

    • Glass column for chromatography

    • Silica (B1680970) gel (60-120 mesh) for column packing

    • Eluting solvents: Hexane, Acetone (B3395972), and gradients thereof[1]

    • Beakers and test tubes for fraction collection

    • Thin-Layer Chromatography (TLC) plates for monitoring separation

  • Procedure:

    • Solvent Partitioning (Optional but Recommended):

      • Dissolve the crude extract in a suitable solvent system (e.g., hydroalcoholic mixture).

      • Perform successive liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.[12] This step helps to pre-fractionate the extract based on compound polarity. The carbazole alkaloids are typically enriched in the chloroform and ethyl acetate fractions.

    • Column Chromatography:

      • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).

      • Pack the glass column with the slurry, ensuring no air bubbles are trapped.

      • Adsorb the crude extract (or the most promising fraction from partitioning) onto a small amount of silica gel and load it carefully onto the top of the packed column.

      • Begin elution with the least polar solvent (e.g., n-hexane).[1]

      • Gradually increase the polarity of the mobile phase by introducing a more polar solvent like acetone in a stepwise gradient (e.g., 99.5:0.5, 99:1, 98:2 Hexane:Acetone, etc.).[1]

      • Collect the eluate in separate fractions using test tubes or beakers.

    • Fraction Analysis:

      • Monitor the separation process by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable staining reagent.

      • Combine fractions that show similar TLC profiles.

    • Purification and Identification:

      • Subject the combined fractions containing the target compounds to further chromatographic purification if necessary.

      • Evaporate the solvent from the purified fractions to obtain the isolated compounds.

      • Characterize the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and FT-IR for structural confirmation.[1]

Data Presentation: Extraction Yields

The yield of extract from M. koenigii leaves is highly dependent on the solvent and method used.

Table 1: Comparison of Extraction Yields with Different Solvents

Solvent Extraction Method Plant Part Yield (%) Reference
Methanol Maceration Leaves 21.42% [2]
Methanol Maceration Leaves 5.50% [11]
Methanol Soxhlet Leaves 24.32% [8]
Methanol Soxhlet Leaves 9.4% [10]
Ethanol Maceration Leaves 11.66% [2]
Acetone Maceration Leaves 6.50% [2]
Chloroform - Leaves 7.0 g from 35 g powder (~20%) [1]
Ethanol - Leaves 5.0 g from 35 g powder (~14.3%) [1]

| Aqueous Methanol | - | Stalks | Higher than Methanol or Aqueous alone |[13] |

Table 2: Optimized Extraction Conditions for Phenolic Content and Yield[7][14][15]

Solvent Optimal Concentration (%) Extraction Time (min) Target Component
Ethanol 50 60 Highest DPPH scavenging activity & Total Phenolic Content
Acetone 60 - Highest Ferric reducing activity & Flavonoid Content

| Methanol | 80 | - | Optimized for extract yield and phenolics |

Experimental Workflows (Visualized)

The following diagrams illustrate the key protocols for this compound extraction.

G cluster_prep Phase 1: Material Preparation Leaves Fresh Murraya koenigii Leaves Wash Washing & Cleaning Leaves->Wash Dry Drying (60°C) Wash->Dry Grind Grinding & Pulverizing Dry->Grind Sieve Sieving (100 mesh) Grind->Sieve Powder Fine Leaf Powder Sieve->Powder

Caption: General workflow for the preparation of Murraya koenigii leaf powder.

G cluster_extraction Phase 2: Soxhlet Extraction Powder Leaf Powder Soxhlet Soxhlet Extraction (Methanol, 6-10h) Powder->Soxhlet Filtrate Solvent with Extracted Alkaloids Soxhlet->Filtrate Evaporation Solvent Evaporation (Rotary Evaporator) Filtrate->Evaporation Crude Crude Extract Evaporation->Crude

Caption: Workflow for obtaining crude extract using the Soxhlet method.

G cluster_isolation Phase 3: Isolation & Purification Crude Crude Extract Column Silica Gel Column Chromatography (Hexane:Acetone Gradient) Crude->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Similar Fractions TLC->Combine Purified Purified this compound Combine->Purified

Caption: Workflow for the isolation and purification of this compound via column chromatography.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Koenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenine is a naturally occurring pyranocarbazole alkaloid isolated from the leaves and stem bark of Murraya koenigi (curry tree).[1][2][3] Like other carbazole (B46965) alkaloids, this compound and its analogues are of significant interest to the scientific community due to their diverse biological activities, which include potential anti-tumor, anti-inflammatory, and neuroprotective properties.[4][5][6] The development of robust and efficient laboratory-scale synthesis and purification protocols for this compound is crucial for enabling further investigation into its therapeutic potential and for the generation of novel analogues with improved pharmacological profiles.

These application notes provide a comprehensive overview of a proposed laboratory synthesis and a standard purification protocol for this compound. The methodologies are based on established synthetic strategies for pyranocarbazole alkaloids and common purification techniques for this class of compounds.

Proposed Laboratory Synthesis of this compound

The total synthesis of this compound can be approached through a multi-step sequence involving the construction of the carbazole core followed by the annulation of the pyran ring. A common strategy for the synthesis of pyranocarbazole alkaloids involves the palladium-catalyzed cyclization to form the carbazole scaffold, followed by a Claisen rearrangement and subsequent cyclization to form the pyran ring.

Experimental Protocol: Multi-step Synthesis of this compound

Step 1: Synthesis of the Carbazole Core via Palladium-Catalyzed Cyclization

This step involves the coupling of an appropriately substituted aniline (B41778) and a bromobenzene (B47551) derivative, followed by an intramolecular cyclization to form the carbazole ring system.

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromo-4-methylphenol (B149215) (1.0 eq), 3-methoxyaniline (1.1 eq), palladium(II) acetate (B1210297) (0.05 eq), and a suitable phosphine (B1218219) ligand (e.g., S-Phos, 0.1 eq).

  • Solvent and Base: Add anhydrous toluene (B28343) as the solvent and a base such as sodium tert-butoxide (2.5 eq).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate gradient to yield the carbazole precursor.

Step 2: Annulation of the Pyran Ring

This step involves the introduction of a prenyl group and subsequent cyclization to form the pyran ring.

  • Prenylation: To a solution of the carbazole precursor from Step 1 in a suitable solvent like acetone, add potassium carbonate (3.0 eq) and prenyl bromide (1.5 eq).

  • Reaction Conditions: Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Claisen Rearrangement and Cyclization: Once the prenylation is complete, the reaction mixture is heated at a higher temperature (e.g., in a high-boiling solvent like N,N-diethylaniline) to induce a Claisen rearrangement followed by intramolecular cyclization to form the pyran ring.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by an acid-base extraction to remove the high-boiling solvent. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Expected)

StepProductStarting MaterialReagentsYield (%)Purity (%)
1Carbazole Precursor2-bromo-4-methylphenol, 3-methoxyanilinePd(OAc)₂, S-Phos, NaOtBu60-70>95
2This compoundCarbazole PrecursorPrenyl bromide, K₂CO₃40-50>98

Purification of Synthetic this compound

The primary method for the purification of synthetic this compound is column chromatography, followed by recrystallization to obtain a highly pure product.

Experimental Protocol: Purification by Column Chromatography and Recrystallization

1. Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a commonly used adsorbent for the purification of carbazole alkaloids.[7][8] For more basic alkaloids, neutral or basic alumina (B75360) can be used to prevent degradation.[9]

  • Column Packing: The silica gel should be packed as a slurry in the initial mobile phase to ensure a homogenous column, which is critical for good separation.

  • Sample Loading: The crude this compound should be dissolved in a minimum amount of the mobile phase or a slightly more polar solvent and loaded onto the column.

  • Mobile Phase (Elution): A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate. The gradient can be started with 100% hexane and gradually increased to a higher percentage of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

2. Recrystallization

  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of methanol (B129727) and chloroform (B151607) or ethanol (B145695) and water can be effective.

  • Procedure: Dissolve the this compound obtained from column chromatography in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain pure this compound.

Quantitative Data for Purification (Expected)

Purification StepStarting MaterialPurity In (%)Recovery (%)Purity Out (%)
Column ChromatographyCrude this compound~70-8080-90>98
RecrystallizationChromatographed this compound>9890-95>99.5

Visualizations

Synthesis_Workflow start Starting Materials (Aniline & Bromophenol Derivatives) step1 Step 1: Pd-Catalyzed Carbazole Formation start->step1 intermediate Carbazole Intermediate step1->intermediate step2 Step 2: Prenylation & Pyran Ring Annulation intermediate->step2 crude Crude this compound step2->crude end_product Pure this compound crude->end_product Purification

Caption: Synthetic workflow for the laboratory synthesis of this compound.

Purification_Workflow crude_this compound Crude Synthetic this compound column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) crude_this compound->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis tlc_analysis->column_chromatography Impure combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Pure solvent_removal Solvent Removal combine_fractions->solvent_removal recrystallization Recrystallization (e.g., Methanol/Chloroform) solvent_removal->recrystallization pure_this compound Pure this compound (>99.5%) recrystallization->pure_this compound

Caption: Workflow for the purification of synthetic this compound.

References

Application Notes and Protocols for Koenine Antiviral Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenine, a carbazole (B46965) alkaloid, has emerged as a compound of interest in antiviral research.[1] Carbazole alkaloids, a class of naturally occurring heterocyclic compounds, have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and notably, antiviral properties against various viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV).[2][3][4] Computational studies have specifically predicted that this compound exhibits a strong binding affinity and inhibitory potential against the main protease (Mpro) of SARS-CoV-2, suggesting its promise as a potential therapeutic agent against coronaviruses.[1][5]

These application notes provide a detailed protocol for evaluating the antiviral activity of this compound using a plaque reduction assay, a gold-standard method for quantifying viral infectivity and the efficacy of antiviral compounds.[6][7] The protocol is designed to be adaptable for screening this compound against a variety of lytic viruses, with a particular focus on coronaviruses, given the existing in-silico data.

Principle of the Assay

The plaque reduction assay is a quantitative method used to determine the concentration of an antiviral agent required to inhibit viral replication.[6] A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound (this compound). The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to neighboring cells. This results in the formation of localized areas of cell death, or "plaques," which are visible and countable after staining.[6][8] The reduction in the number of plaques in the presence of the antiviral agent compared to an untreated control is a direct measure of its inhibitory activity.[6]

Experimental Protocols

1. Materials and Reagents

  • Compound: this compound (solubilized in an appropriate solvent, e.g., DMSO, and serially diluted)

  • Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2).

  • Virus: A lytic virus of interest (e.g., SARS-CoV-2, Influenza A virus, Herpes Simplex Virus-1).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium, supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

  • Infection Medium: Cell culture medium with a reduced serum concentration (e.g., 2% FBS).

  • Overlay Medium: A mixture of cell culture medium and a solidifying agent like agarose (B213101) or methylcellulose.

  • Staining Solution: Crystal violet solution (e.g., 0.1% w/v in 20% ethanol) or other appropriate stain.

  • Fixing Solution: 10% formalin or 4% paraformaldehyde.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Biosafety cabinet (appropriate for the biosafety level of the virus)

    • Inverted microscope

    • Multi-well cell culture plates (e.g., 6-well or 12-well)

    • Pipettes and sterile tips

    • Centrifuge

2. Cell Culture and Seeding

  • Culture the susceptible cell line (e.g., Vero E6) in T-75 flasks using complete cell culture medium at 37°C in a humidified 5% CO₂ incubator.

  • Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

  • Resuspend the cells in fresh medium and perform a cell count.

  • Seed the cells into multi-well plates (e.g., 1 x 10⁶ cells/well for a 6-well plate) and incubate overnight to allow for the formation of a confluent monolayer.[9]

3. Virus Preparation and Titration

  • Propagate the virus stock in the susceptible cell line.

  • Determine the virus titer, typically expressed as Plaque Forming Units per milliliter (PFU/mL), by performing a standard plaque assay.[10]

  • For the antiviral assay, prepare a working dilution of the virus in infection medium that will produce a countable number of plaques (e.g., 50-100 PFU per well).

4. Plaque Reduction Assay Protocol

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium. A broad range of concentrations should be tested initially to determine the effective range. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Infection:

    • Aspirate the culture medium from the confluent cell monolayers in the multi-well plates.

    • Wash the monolayers once with sterile PBS.[6]

    • In separate tubes, pre-incubate the diluted virus with an equal volume of each this compound dilution (and controls) for 1 hour at 37°C.[6] This step assesses the direct virucidal activity of the compound.

    • Add 200 µL of the virus-compound mixture to the respective wells.

    • Include a "virus control" well (virus mixed with infection medium only) and a "cell control" well (infection medium only).

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[6]

  • Overlay Application:

    • Carefully aspirate the inoculum from each well.

    • Gently add 2 mL of the semi-solid overlay medium to each well of a 6-well plate. The overlay should be at a temperature that is not harmful to the cells (approximately 40-42°C for agarose overlays).[6]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator. The incubation period will vary depending on the virus and can range from 2 to 10 days, allowing for plaque formation.[6]

  • Fixation and Staining:

    • After the incubation period, fix the cells by adding a fixing solution to each well and incubating for at least 30 minutes.[6]

    • Carefully remove the overlay and the fixing solution.

    • Stain the cell monolayer with a staining solution (e.g., crystal violet) for 15-30 minutes.[6]

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.[6]

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[6]

    • Calculate the percentage of plaque reduction for each this compound concentration using the following formula:

      • % Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) x 100

    • Determine the 50% inhibitory concentration (IC₅₀) of this compound, which is the concentration that reduces the number of plaques by 50%. This can be calculated by plotting the percentage of plaque reduction against the log of the this compound concentration and using a non-linear regression analysis.

Data Presentation

The quantitative data from the plaque reduction assay should be summarized in a clear and structured table for easy comparison.

Table 1: Antiviral Activity of this compound against [Virus Name]

This compound Concentration (µM)Mean Plaque Count (± SD)Percentage Plaque Reduction (%)
0 (Virus Control)85 (± 5)0
178 (± 6)8.2
562 (± 4)27.1
1043 (± 3)49.4
2521 (± 2)75.3
508 (± 1)90.6
1002 (± 1)97.6
Cell Control0100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization

Diagram 1: Experimental Workflow for this compound Antiviral Plaque Reduction Assay

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Seed Susceptible Cells (e.g., Vero E6) Pre_Incubation 4. Pre-incubate Virus with this compound Dilutions Compound_Prep 2. Prepare Serial Dilutions of this compound Compound_Prep->Pre_Incubation Virus_Prep 3. Prepare Virus Inoculum Virus_Prep->Pre_Incubation Infection 5. Infect Cell Monolayers Pre_Incubation->Infection Overlay 6. Add Semi-Solid Overlay Infection->Overlay Incubation 7. Incubate for Plaque Formation (2-10 days) Overlay->Incubation Fix_Stain 8. Fix and Stain Cells Incubation->Fix_Stain Plaque_Count 9. Count Plaques Fix_Stain->Plaque_Count Calculate_IC50 10. Calculate % Inhibition and IC50 Value Plaque_Count->Calculate_IC50

Workflow of the this compound antiviral plaque reduction assay.

Diagram 2: Potential Mechanism of Action of this compound

Koenine_Mechanism This compound This compound Mpro Viral Main Protease (Mpro) This compound->Mpro Inhibits Polyprotein Viral Polyprotein Mpro->Polyprotein Cleaves Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication

Hypothesized inhibitory action of this compound on viral replication.

This document provides a comprehensive protocol for assessing the antiviral activity of this compound. The plaque reduction assay is a robust and reliable method for determining the inhibitory potential of this promising carbazole alkaloid. Adherence to this protocol will enable researchers to generate reproducible data to further elucidate the antiviral efficacy of this compound and its potential as a novel therapeutic agent. Further studies may also explore the specific mechanism of action, potentially confirming the inhibition of viral proteases as suggested by computational models.[1][5]

References

Application Notes and Protocols for Cell-Based Assays to Determine Koenimbine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenimbine (B1215199), a carbazole (B46965) alkaloid isolated from the medicinal plant Murraya koenigii, has demonstrated potential as an anti-cancer agent.[1][2] Studies have shown its cytotoxic effects on various cancer cell lines, particularly colon cancer.[1][2] The primary mechanism of action appears to involve the induction of apoptosis and the modulation of key cellular signaling pathways, notably the Wnt/β-catenin pathway.[1][2] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of Koenimbine, focusing on its anti-proliferative and pro-apoptotic activities, and its impact on the Wnt/β-catenin signaling cascade.

Data Presentation: Quantitative Efficacy of Koenimbine

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Koenimbine in different colon cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro studies.

Cell LineCancer TypeAssayIC50 Value (µg/mL)Reference
HT-29Colon CancerMTT Assay50[1][2]
SW480Colon CancerMTT Assay50[1][2]
CT-26Colon CancerMTT Assay20.47 ± 2.48[3]
IEC-18Normal Rat Intestinal EpithelialMTT Assay75[1][2]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Koenimbine on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell lines (e.g., HT-29, SW480)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Koenimbine stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Koenimbine Treatment:

    • Prepare serial dilutions of Koenimbine in complete medium from a stock solution. The final concentrations should bracket the expected IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Koenimbine concentration) and a negative control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Koenimbine dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the Koenimbine concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 Allow attachment treatment Treat with Koenimbine (various concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 Formazan formation solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V-FITC/PI Staining Assay

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following Koenimbine treatment.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5]

Materials:

  • Cancer cell lines (e.g., HT-29, SW480)

  • Complete cell culture medium

  • Koenimbine

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Koenimbine at the desired concentrations (e.g., IC50 concentration) for the specified time.

    • Include a vehicle-treated control group.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with ice-cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

AnnexinV_Workflow start Treat Cells with Koenimbine harvest Harvest Adherent & Floating Cells start->harvest wash1 Wash with PBS (x2) harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end Quantify Apoptotic Cells analyze->end

Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Wnt/β-catenin Pathway Analysis: Western Blotting

This protocol details the use of Western blotting to investigate the effect of Koenimbine on the expression levels of key proteins in the Wnt/β-catenin signaling pathway, such as β-catenin and GSK3β.[7]

Materials:

  • Cancer cell lines (e.g., HT-29, SW480)

  • Koenimbine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-GSK3β, anti-p-GSK3β, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with Koenimbine as described in the previous protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.[8]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway and the Effect of Koenimbine

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_koenine Effect of Koenimbine destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation ubiquitination Ubiquitination beta_catenin_off->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome TCF_LEF_off TCF/LEF target_genes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION OFF Groucho Groucho (Co-repressor) Groucho->TCF_LEF_off Binds to Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates destruction_complex_inactivated Destruction Complex (Inactivated) Dishevelled->destruction_complex_inactivated Inhibits beta_catenin_on β-catenin (Accumulates) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Translocates to Nucleus TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Binds to target_genes_on Wnt Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION ON TCF_LEF_on->target_genes_on Activates Koenimbine Koenimbine GSK3B_down GSK3β (Downregulation) Koenimbine->GSK3B_down beta_catenin_down β-catenin (Downregulation) Koenimbine->beta_catenin_down

Caption: The Wnt/β-catenin signaling pathway and the inhibitory effect of Koenimbine.

References

Application Notes and Protocols for Utilizing Koenine as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenine, a carbazole (B46965) alkaloid isolated from plants of the Murraya genus, such as Murraya koenigii, represents a class of compounds known for their diverse biological activities.[1] While specific quantitative data on this compound's bioactivity is limited in publicly available literature, its structural similarity to other well-characterized carbazole alkaloids, such as Girinimbine (B1212953), suggests its potential as a positive control in various cellular assays. Girinimbine has demonstrated both cytotoxic and anti-inflammatory properties, including the induction of apoptosis and inhibition of the NF-κB signaling pathway.[2][3]

These application notes provide a framework for utilizing this compound as a positive control in cytotoxicity and anti-inflammatory experiments. The protocols detailed below are based on established methodologies and include recommendations for appropriate cell lines and comparative positive controls.

Data Presentation

Table 1: Cytotoxicity Data for Related and Standard Compounds

CompoundCell LineAssayIC50 ValueCitation
GirinimbineHT-29MTT4.79 µg/mL[2]
Doxorubicin (B1662922)HeLaMTT0.2 - 2.664 µg/mL[4][5][6]
DoxorubicinHeLaMTT124.6 nM (48h)[7]

Table 2: Anti-inflammatory Activity Data

CompoundCell LineAssayEffectCitation
GirinimbineRAW 264.7Nitric OxideDose-dependent inhibition[2]
GirinimbineRAW 264.7NF-κB TranslocationInhibition[2]
DexamethasoneRAW 264.7Nitric Oxide (LPS-induced)IC50 ≈ 34.60 µg/mL[8]
DexamethasoneRAW 264.7IL-1β expression (LPS-induced)Inhibition[9]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line, such as HeLa human cervical cancer cells.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Doxorubicin (Positive Control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in DMEM. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound and Doxorubicin.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed HeLa Cells in 96-well plate prepare_compounds Prepare serial dilutions of this compound & Doxorubicin add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Protocol 2: Assessment of Apoptosis Induction by Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis in a cancer cell line (e.g., HeLa) treated with this compound using flow cytometry.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • This compound

  • Doxorubicin (Positive Control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Apoptosis_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Analysis seed_cells Seed HeLa Cells in 6-well plates treat_cells Treat with this compound/Doxorubicin for 24h seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_buffer Resuspend in Binding Buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_dark Incubate for 15 min in dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry

Workflow for apoptosis detection by flow cytometry.
Protocol 3: Assessment of Anti-inflammatory Activity by Measuring Nitric Oxide Production

This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • Dexamethasone (Positive Control)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.

  • Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

Protocol 4: Assessment of NF-κB Translocation

This protocol assesses the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated RAW 264.7 cells using immunofluorescence.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • Dexamethasone (Positive Control)

  • LPS

  • Paraformaldehyde

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI

  • Glass coverslips in a 24-well plate

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat with this compound or Dexamethasone, then stimulate with LPS.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking and Staining: Block with 1% BSA and incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope.

  • Analysis: Assess the localization of the p65 subunit. In unstimulated cells, p65 is cytoplasmic. In LPS-stimulated cells, it translocates to the nucleus. An effective inhibitor like this compound will prevent this translocation.

Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its activation by stimuli like LPS leads to the transcription of pro-inflammatory genes. This compound, like other related carbazole alkaloids, is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK activates LPS LPS LPS->TLR4 binds IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases This compound This compound (Hypothesized) This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound holds promise as a positive control for screening compounds with potential cytotoxic and anti-inflammatory activities. The provided protocols offer a standardized approach for its application in relevant cell-based assays. Further research is warranted to establish specific quantitative data for this compound's biological effects, which will further solidify its role as a valuable research tool.

References

Koenine stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Koenine

This compound (CAS: 28200-63-7) is a carbazole (B46965) alkaloid isolated from the plant Murraya koenigii, commonly known as the curry tree.[1] Structurally, it is a member of the pyranocarbazole class of compounds.[1] this compound and related carbazole alkaloids have garnered significant interest in the scientific community due to their diverse pharmacological activities. Preliminary research suggests that this compound may possess antiviral properties, potentially by inhibiting the main protease (Mpro) of SARS-CoV-2.[2][3] Furthermore, computational studies have explored its interaction with bacterial enzymes such as the glycosyltransferase protein of Streptococcus mutans. As research into the therapeutic potential of this compound is ongoing, standardized protocols for its handling, storage, and use are crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and understanding the compound's general characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 28200-63-7[1][2]
Molecular Formula C₁₈H₁₇NO₂[1][2]
Molecular Weight 279.34 g/mol [1][2]
IUPAC Name 3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-8-ol[1]
Physical Description Solid[1]
Melting Point 250 - 252 °C[1]

Preparation of this compound Stock Solutions

The solubility of this compound in common laboratory solvents has not been extensively reported in publicly available literature. However, based on the properties of other carbazole alkaloids and general laboratory practices, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are recommended as suitable solvents. It is imperative to perform small-scale solubility tests before preparing large volumes of stock solutions.

Recommended Solvents and General Solubility Considerations
  • Primary Recommended Solvent: DMSO is the preferred solvent for creating high-concentration stock solutions of many organic small molecules, including alkaloids.

  • Alternative Solvent: Ethanol can also be used, although the achievable concentration may be lower than in DMSO.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline for preparing a 10 mM stock solution. The final concentration may need to be adjusted based on the experimentally determined solubility.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • For a 10 mM (0.01 M) stock solution in 1 mL (0.001 L):

      • Mass (mg) = 0.01 mol/L * 279.34 g/mol * 0.001 L * 1000 mg/g = 2.79 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 2.79 mg of this compound powder into the tube.

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

  • Sterilization (Optional):

    • If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

Preparation of Working Solutions

Prepare working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer immediately before use. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is non-toxic to the experimental system (typically <0.5% for most cell lines).

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and its solutions.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendationsReference(s)
Solid Powder 0 - 4 °CShort-term (days to weeks)Store in a dry, dark environment.[2]
-20 °CLong-term (months to years)Store in a dry, dark environment.[2]
Stock Solution 0 - 4 °CShort-term (days to weeks)Aliquot to avoid repeated freeze-thaw cycles.[2]
-20 °CLong-term (months)Aliquot into single-use volumes. Protect from light.[2]

Stability Notes:

  • This compound is reported to be stable for several weeks at ambient temperature during shipping.[2]

  • The product is chemically stable under standard ambient conditions (room temperature).

  • To prevent degradation, especially in solution, protect from light and repeated temperature fluctuations.

Experimental Workflow and Diagrams

Workflow for this compound Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the solid compound to its application in an experiment.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use receive Receive Solid this compound weigh Weigh this compound Powder receive->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store_stock Store at -20°C in Aliquots dissolve->store_stock thaw Thaw Aliquot store_stock->thaw dilute Prepare Working Solution thaw->dilute apply Apply to Experiment (e.g., Cell Culture) dilute->apply analyze Analyze Results apply->analyze

Caption: Workflow for this compound Stock Solution Preparation and Use.

Putative Signaling Pathway for a Related Carbazole Alkaloid

While the precise molecular targets and signaling pathways for this compound are still under investigation, research on the structurally similar carbazole alkaloid, Girinimbine (B1212953) , also isolated from Murraya koenigii, has elucidated a potential mechanism of action in cancer cells. Girinimbine has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and inhibit pro-survival signaling.[4][5][6] The following diagram illustrates this pathway, which may serve as a hypothetical model for investigating the biological activity of this compound.

G cluster_pathway Apoptotic Signaling Pathway of Girinimbine cluster_mek_stat Inhibition of Pro-Survival Pathways cluster_apoptosis Induction of Intrinsic Apoptosis Girinimbine Girinimbine MEK MEK Girinimbine->MEK STAT3 STAT3 Girinimbine->STAT3 Bax Bax (Pro-apoptotic) Girinimbine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Girinimbine->Bcl2 Downregulates ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling of the related alkaloid, Girinimbine.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of the powder and prevent contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

These application notes provide a foundational guide for the preparation and storage of this compound stock solutions. Due to the limited availability of specific data for this compound, researchers are encouraged to perform their own validation experiments, particularly concerning solubility and cytotoxicity of the solvent vehicle in their specific experimental models.

References

Application Notes and Protocols for the Safe Handling and Disposal of Koenine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koenine is a carbazole (B46965) alkaloid found in plants of the Murraya genus, such as Murraya koenigii, commonly known as the curry tree.[1][2] Like other carbazole alkaloids, this compound is of interest to the scientific community for its potential biological activities, including anticancer properties.[2][3] Preliminary research suggests that carbazole alkaloids can induce apoptosis in cancer cells, making them promising candidates for further investigation in drug development.[1][3] Given its potential bioactivity, it is crucial that researchers handle this compound with appropriate safety precautions to minimize exposure and ensure proper disposal.

These application notes provide a guide for the safe handling and disposal of this compound in a laboratory setting. Due to the limited availability of specific safety data for this compound, the following protocols are based on the known properties of this compound, the safety data for the parent compound Carbazole, and general best practices for handling powdered chemical compounds of unknown toxicity.

Data Presentation

A summary of the available quantitative data for this compound and the related compound Carbazole is presented below. It is important to note that the toxicity data for Carbazole should be considered as a potential indicator of the hazards of this compound, and precautions should be taken accordingly.

PropertyThis compoundCarbazole
Molecular Formula C₁₈H₁₇NO₂C₁₂H₉N
Molecular Weight 279.3 g/mol 167.21 g/mol
Melting Point 250 - 252 °C243 - 247 °C[4]
Appearance SolidWhite to off-white crystalline powder
Solubility Data not availableInsoluble in water, soluble in acetone (B3395972) and ethanol
Acute Toxicity Data not availableShall not be classified as acutely toxic[4][5]
Skin Corrosion/Irritation Data not availableCauses skin irritation[6]
Serious Eye Damage/Irritation Data not availableCauses serious eye irritation[6]
Carcinogenicity Data not availableSuspected of causing cancer[7][8]
Aquatic Hazard Data not availableVery toxic to aquatic life with long lasting effects[6][9]

Experimental Protocols

The following is a general protocol for the safe handling of powdered this compound in a laboratory setting. This protocol should be adapted to the specific requirements of the experiment and the safety infrastructure of the laboratory.

1. Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of nitrile gloves at all times when handling this compound. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or when there is a risk of splashing.

  • Lab Coat: A clean, buttoned lab coat must be worn.

  • Respiratory Protection: All handling of powdered this compound must be performed in a certified chemical fume hood to avoid inhalation of dust particles.

2. Weighing and Reconstitution

  • Designated Area: Designate a specific area within the chemical fume hood for weighing this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a microbalance within the fume hood. Handle the powder with care to minimize the generation of dust. Use a spatula to transfer the powder.

  • Reconstitution: If dissolving in a solvent, add the solvent slowly to the vial containing the this compound powder to avoid splashing. Cap the vial securely before vortexing or sonicating.

3. General Handling

  • Avoid Contamination: Keep the container of this compound tightly sealed when not in use.

  • Transport: When moving this compound, even in small amounts, use a secondary, sealed, and shatterproof container.

  • Decontamination: After each use, decontaminate the work area, balance, and any equipment that came into contact with this compound. A suitable decontamination procedure involves wiping the surfaces with a detergent solution, followed by 70% ethanol. All cleaning materials must be disposed of as hazardous waste.

4. Spill Response

  • Evacuate: In case of a spill, immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, close the fume hood sash.

  • Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Gently cover the spill with an absorbent material to avoid raising dust. Collect the material into a sealed container for hazardous waste disposal.

Safe Disposal of this compound

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination. Based on the data for Carbazole, this compound should be considered very toxic to aquatic life.[6][9]

  • Waste Segregation: All solid waste contaminated with this compound (e.g., pipette tips, gloves, vials, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour any this compound solution down the drain.

  • Labeling: The hazardous waste container must be labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms (e.g., "Health Hazard," "Environmental Hazard").

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Signaling Pathway

Carbazole alkaloids isolated from Murraya koenigii have been shown to induce apoptosis in human leukemia HL-60 cells through the activation of the caspase-9/caspase-3 pathway, which is initiated by mitochondrial dysfunction.[1] The following diagram illustrates this representative signaling pathway.

G Representative Signaling Pathway of Carbazole Alkaloid-Induced Apoptosis cluster_cell Cancer Cell This compound This compound (Carbazole Alkaloid) Mitochondrion Mitochondrion This compound->Mitochondrion Induces dysfunction Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Carbazole alkaloid-induced apoptosis pathway.

This workflow provides a foundational understanding for the safe handling and disposal of this compound. Researchers are strongly encouraged to consult their institution's specific safety guidelines and to perform a thorough risk assessment before beginning any work with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Koenine Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Koenine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the extraction of this compound, a bioactive carbazole (B46965) alkaloid primarily found in Murraya koenigi (curry leaf). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

This compound is a carbazole alkaloid found in the leaves, stems, and roots of plants like Murraya koenigii.[1][2] Carbazole alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic properties.[3] Efficient extraction is the critical first step to isolate and purify this compound for further research and drug development.

Q2: What is the primary plant source for this compound?

The most common and richest source of this compound is the leaves of Murraya koenigii, commonly known as the curry leaf tree.[1][2] Various parts of the plant contain a mixture of carbazole alkaloids, including girinimbine, mahanimbine, and koenimbine, alongside this compound.[1][4]

Q3: What are the most critical parameters affecting this compound extraction yield?

The yield and purity of extracted this compound are influenced by several factors. The most critical parameters include:

  • Choice of Solvent: The polarity of the solvent significantly impacts the solubility and extraction of alkaloids.[5][6]

  • Extraction Method: Techniques range from simple maceration to advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), each with different efficiencies.[7][8]

  • Temperature and Time: Both parameters must be optimized to maximize extraction without causing thermal degradation of the target compound.[5][9]

  • pH of the Medium: As an alkaloid, this compound's solubility is pH-dependent. An acid-base extraction approach is often used to isolate alkaloids from other plant constituents.[6][10]

  • Plant Material Preparation: The physical state of the plant material, such as particle size, affects the surface area available for solvent interaction.[5] Finely ground, dried leaves generally provide better results.[10][11]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction, focusing on practical solutions to improve yield and purity.

Problem: Low this compound Yield

Q: My extraction yield is consistently lower than expected. What are the common causes?

Low yields can stem from several issues ranging from suboptimal solvent choice to degradation of the compound.[5] Key areas to investigate include incomplete extraction due to the wrong solvent or method, compound degradation from excessive heat or inappropriate pH, and low initial concentration in the source material.[5]

Q: How do I select the most effective solvent for extraction?

Solvent selection is critical. For carbazole alkaloids like this compound, polar organic solvents are generally effective.[6][10] Methanol (B129727) and ethanol (B145695) are common choices for initial extraction.[10][12] Studies on Murraya koenigii leaves show that different solvents yield varying amounts of total extract. While this data is for the total extract and not specifically this compound, it provides a strong indication of solvent efficiency.

Data Presentation: Comparison of Extraction Yields with Different Solvents

Solvent (Concentration)Extraction Time (min)Total Extract Yield (%)Reference
Methanol (96%)-21.42%[12]
Methanol (80%)7427.47%[11]
Ethanol (95%)-11.66%[12]
Ethanol (50%)6022.53%[11]
Acetone (99%)-6.50%[12]
Acetone (60%)4518.30%[11]

Note: Yields are for the total crude extract from M. koenigii leaves and may vary based on the specific extraction method used.

Q: How does pH influence the extraction process?

Alkaloids are basic compounds that exist as salts in the plant's acidic vacuole. The classic approach to improving alkaloid extraction and purity involves an acid-base extraction method:[6][10]

  • The initial crude extract (usually in methanol or ethanol) is dissolved in an acidic aqueous solution (e.g., 5% HCl). This converts the basic alkaloids into their water-soluble salt forms.[10]

  • This acidic solution is then washed with a non-polar organic solvent (like hexane (B92381) or ethyl acetate) to remove non-polar impurities such as fats and chlorophyll.[10]

  • The aqueous layer is then made alkaline (pH ~9-10) by adding a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH).[10] This converts the alkaloid salts back into their free base form, which is soluble in organic solvents.

  • The free base alkaloids are then extracted from the aqueous layer using an organic solvent like chloroform (B151607) or dichloromethane.[10]

This process not only isolates the alkaloids but also significantly purifies them from other plant components.

Problem: Impure Extract

Q: My crude extract contains a high level of impurities like chlorophyll. How can I achieve a cleaner extract?

High impurity levels, especially from pigments like chlorophyll, are common.

  • Initial Defatting: Before the main extraction, pre-extracting the dried leaf powder with a non-polar solvent like petroleum ether can remove fats, waxes, and some pigments.[3]

  • Acid-Base Partitioning: As described above, this is a highly effective method for separating basic alkaloids from neutral and acidic impurities.[5][10]

  • Chromatography: For final purification, column chromatography using silica (B1680970) gel or alumina (B75360) is the standard method.[3][5] The crude alkaloid extract is loaded onto the column and eluted with a solvent system of increasing polarity (e.g., starting with benzene (B151609) and gradually adding chloroform) to separate the different alkaloids based on their affinity for the adsorbent.[3]

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of this compound

This protocol provides a detailed methodology for extracting and purifying this compound from dried Murraya koenigii leaves.

1. Preparation of Plant Material:

  • Wash fresh M. koenigii leaves and dry them in a tray drier at 40-60°C.[5][11]

  • Grind the dried leaves into a fine powder using a grinder and sieve to ensure uniform particle size.[11]

2. Initial Solvent Extraction:

  • Perform a Soxhlet extraction on the powdered leaves with methanol or ethanol for 6-8 hours.[10] Alternatively, use cold maceration by soaking the powder in the solvent for 48-72 hours with occasional shaking.[10]

  • Filter the extract and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[5][10]

3. Acid-Base Purification:

  • Dissolve the crude extract in a 5% hydrochloric acid (HCl) solution. This protonates the alkaloids, making them soluble in the aqueous solution.[10]

  • Filter the solution to remove any insoluble residue.

  • Transfer the acidic solution to a separatory funnel and wash it several times with ethyl acetate (B1210297) or hexane to remove non-polar impurities. Discard the organic layer.[10]

  • Adjust the pH of the remaining aqueous layer to between 9 and 10 using ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, converting them to their free base form.[5][10]

  • Extract the free base alkaloids from the alkaline solution using multiple portions of chloroform or dichloromethane.[10]

  • Combine the organic (chloroform/dichloromethane) fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture containing this compound.[10]

4. Final Purification (Optional):

  • For higher purity, subject the crude alkaloid mixture to column chromatography on silica gel or alumina.[3][5] Elute with a gradient of solvents, such as benzene-chloroform, to isolate individual alkaloids.[3]

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield

UAE uses sound waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration, which can reduce extraction time and increase yield.[13][14]

1. Preparation:

  • Prepare finely powdered, dried M. koenigii leaves as described in Protocol 1.

2. Extraction:

  • Mix 1 gram of the leaf powder with 20 mL of 80% methanol in a flask.[13]

  • Place the flask in an ultrasonic bath.

  • Apply ultrasonic power (e.g., 145 W) at a controlled temperature (e.g., 56°C) for a specific duration (e.g., 20-30 minutes).[7][13]

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Concentrate the extract using a rotary evaporator.

3. Purification:

  • The resulting crude extract can then be purified using the acid-base method detailed in Protocol 1 to isolate the alkaloid fraction.

Data Presentation: Comparison of Modern Extraction Techniques

Modern techniques can offer advantages in terms of time and efficiency over traditional methods.

Extraction MethodSolventTimeYield (%)Reference
Solvent Assisted (Maceration)60% Ethanol1 hr1.47%[7]
Microwave Assisted (MAE)60% Ethanol3 min1.60%[7]
Ultrasound Assisted (UAE)60% Ethanol30 min1.70%[7]

Note: These yields are for total crude extract and highlight the relative efficiency of the methods. Specific yields for this compound would require further analysis (e.g., HPLC).

Section 4: Visual Guides and Workflows

Diagram 1: General this compound Extraction Workflow

ExtractionWorkflow cluster_prep Preparation cluster_extract Crude Extraction cluster_purify Purification Plant M. koenigii Leaves Dry Drying (40-60°C) Plant->Dry Grind Grinding & Sieving Dry->Grind Extract Solvent Extraction (Methanol/Ethanol) Grind->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Crude Crude Extract Concentrate->Crude AcidBase Acid-Base Partitioning Crude->AcidBase CrudeAlkaloids Crude Alkaloids AcidBase->CrudeAlkaloids Column Column Chromatography CrudeAlkaloids->Column Purethis compound Purified this compound Column->Purethis compound

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Koenine for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Koenine in cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). This compound, a carbazole (B46965) alkaloid, is generally soluble in polar organic solvents like DMSO. For cell culture applications, it is crucial to use anhydrous, sterile, cell culture-grade DMSO to avoid contamination and ensure compound stability.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in DMSO, for example, 10 mM. This allows for the addition of a small volume to your cell culture medium, minimizing the final DMSO concentration. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q4: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What should I do?

A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous cell culture medium. Here are a few troubleshooting steps:

  • Lower the final concentration: Your working concentration of this compound might be too high.

  • Pre-warm the medium: Adding the stock solution to pre-warmed (37°C) medium can help.

  • Increase mixing: Add the stock solution dropwise while gently vortexing or swirling the medium.

  • Perform a solubility test: Before your experiment, you can test the solubility of this compound in your specific cell culture medium at different concentrations to determine the optimal working range.

Q5: How should I store the this compound stock solution?

A5: Aliquots of the this compound stock solution in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage. Protect the aliquots from light.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound Precipitation in Media The final concentration of this compound is too high and exceeds its aqueous solubility.Decrease the final working concentration. Perform a serial dilution to find the optimal concentration.
The cell culture medium was cold when the compound was added.Always use pre-warmed (37°C) cell culture media.
Rapid addition of the concentrated DMSO stock to the aqueous medium.Add the stock solution dropwise while gently mixing the medium.
High Cell Death in Control Group The final concentration of DMSO is too high.Ensure the final DMSO concentration is ≤ 0.1%. Always include a vehicle control with the same DMSO concentration.
No Observable Effect of this compound The concentration of this compound is too low.Increase the working concentration of this compound. Refer to published literature for effective concentrations of similar carbazole alkaloids.
The compound has degraded due to improper storage or handling.Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles by storing in small aliquots.
The incubation time is too short.Increase the duration of the treatment. A time-course experiment can help determine the optimal exposure time.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder (Molecular Weight: 279.34 g/mol )

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.79 mg of this compound powder.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Mass (mg) = 0.010 mol/L × 0.001 L × 279.34 g/mol × 1000 = 2.79 mg

  • Dissolution: Aseptically transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into smaller, sterile, light-protected microcentrifuge tubes (e.g., 20 µL aliquots). Store at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Quantitative Data Summary

The cytotoxic effects of carbazole alkaloids, structurally similar to this compound, have been reported against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

Carbazole AlkaloidCell LineIC₅₀ ValueReference
Girinimbine (B1212953)HT-29 (Colon Cancer)4.79 ± 0.74 µg/mL (at 24h)[1]
GirinimbineHepG2 (Liver Cancer)56 µM (at 48h)[2]
MahanimbineCapan-2 (Pancreatic Cancer)3.5 µM[3]
MahanimbineSW1190 (Pancreatic Cancer)3.5 µM[3]
IsomahanimbineCLS-354 (Oral Squamous Carcinoma)~15 µM[4]
Murrayaquinone ASK-MEL-5 (Melanoma)2.58 µg/mL[5]
Murrayaquinone AColo-205 (Colon Cancer)3.85 µg/mL[5]

Note: The cytotoxic activity of this compound should be experimentally determined for the specific cell line of interest.

Signaling Pathway and Experimental Workflow Diagrams

Carbazole alkaloids, including those structurally related to this compound, have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[6][7] This pathway involves the activation of caspase-9 and caspase-3.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade This compound This compound Bax Bax activation This compound->Bax Bcl2 Bcl-2 inhibition This compound->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in DMSO treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

References

Technical Support Center: Optimizing Koenine Concentration for Antiviral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of Koenine in antiviral studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in an antiviral assay?

A1: Based on studies of structurally related carbazole (B46965) alkaloids, a broad starting range for this compound would be from 0.1 µM to 100 µM.[1] For initial screening, it is advisable to use a wide range of concentrations (e.g., logarithmic dilutions) to determine the dose-response relationship.

Q2: How do I determine if the observed antiviral effect of this compound is not due to cytotoxicity?

A2: It is crucial to perform a cytotoxicity assay in parallel with your antiviral assay, using the same cell line and experimental conditions (e.g., incubation time, cell density).[2] The 50% cytotoxic concentration (CC50) should be significantly higher than the 50% effective concentration (EC50) or inhibitory concentration (IC50) against the virus. The ratio of CC50 to EC50/IC50 is the Selectivity Index (SI), and a higher SI value indicates a more promising safety profile for the compound.[3]

Q3: My this compound stock solution is difficult to dissolve. What should I do?

A3: this compound, as a carbazole alkaloid, may have limited aqueous solubility. It is recommended to dissolve this compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to the cells (typically <0.5%).

Q4: I am not observing a clear dose-dependent antiviral effect. What could be the reason?

A4: Several factors could contribute to this:

  • Inappropriate concentration range: The effective concentration might be outside the range you are testing. Try a broader range of dilutions.

  • Compound instability: this compound might be unstable in the culture medium over the duration of the experiment. Consider the stability of the compound under your experimental conditions.

  • Virus sensitivity: The specific virus and cell line combination you are using may not be sensitive to this compound's mechanism of action.

  • Assay variability: Ensure consistent cell seeding density, virus inoculum, and incubation times to minimize experimental variability.

Q5: What are the potential viral targets of this compound?

A5: While the exact mechanism of this compound is still under investigation, computational studies predict that it may act as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.[4] Other carbazole alkaloids have been shown to inhibit different stages of the viral life cycle, including viral entry and replication.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background cytotoxicity in control wells (DMSO only) DMSO concentration is too high.Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤0.1%). Run a DMSO toxicity curve to determine the maximum tolerable concentration for your cell line.
Inconsistent results between replicate wells Uneven cell seeding, inaccurate pipetting of virus or compound.Use a multichannel pipette for adding cells, virus, and compounds. Ensure thorough mixing of all solutions before dispensing.
No antiviral activity observed at any concentration The virus is not susceptible to this compound. The compound concentration is too low. The compound is inactive.Test against a different virus. Increase the concentration range of this compound. Verify the purity and integrity of your this compound sample.
100% cell death in all wells, including cell control Contamination of cell culture or reagents. Incorrectly prepared medium. Incubator malfunction.Check for microbial contamination. Prepare fresh medium and reagents. Verify incubator temperature and CO2 levels.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following tables provide a summary of predicted binding affinities for this compound and experimental data for related carbazole alkaloids and relevant plant extracts to guide initial experimental design.

Table 1: Predicted Binding Affinity of this compound and Related Carbazole Alkaloids against SARS-CoV-2 Main Protease (Mpro)

CompoundBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compound -7.264.78
Koenigicine-7.155.89
Mukonicine-7.017.45
Girinimbine-6.958.32
*Data from a computational docking study.[4]

Table 2: Cytotoxicity of Murraya koenigii Leaf Extracts on HeLa Cells

ExtractCD50 (µg/mL)
Hexane<1
Ethyl Acetate<1
Methanol2.25
*CD50: 50% cytotoxic dose. Data is for the plant extract, not isolated this compound.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on a host cell line (e.g., Vero, A549, or MDCK) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected host cell line (e.g., Vero cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium from your stock solution. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, and cell control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Antiviral Activity Determination by Plaque Reduction Assay

This protocol describes how to assess the antiviral activity of this compound by quantifying the reduction in viral plaque formation.

Materials:

  • This compound stock solution

  • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • Complete cell culture medium

  • Serum-free medium

  • Overlay medium (e.g., culture medium with 1% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Pre-incubate the virus dilution with an equal volume of each this compound dilution for 1 hour at 37°C. As a control, incubate the virus with medium only.

  • Adsorption: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with 2 mL of the overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value (the concentration that inhibits 50% of plaque formation) by plotting the percentage of plaque reduction against the this compound concentration.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Data Analysis A Prepare this compound Dilutions C Treat Cells with this compound A->C B Seed Host Cells (e.g., Vero) B->C D Incubate (48-72h) C->D E MTT Assay D->E F Determine CC50 E->F L Calculate Selectivity Index (SI = CC50 / IC50) F->L G Prepare this compound & Virus Mixture H Infect Cell Monolayer G->H I Incubate (Plaque Formation) H->I J Stain and Count Plaques I->J K Determine IC50 J->K K->L

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Problem with Antiviral Assay Q1 High Cytotoxicity in Controls? Start->Q1 A1_Yes Check DMSO Concentration Q1->A1_Yes Yes A1_No No Antiviral Effect Observed? Q1->A1_No No A2_Yes Broaden Concentration Range Test Different Virus/Cell Line A1_No->A2_Yes Yes A2_No Inconsistent Replicates? A1_No->A2_No No A3_Yes Review Pipetting Technique Ensure Uniform Cell Seeding A2_No->A3_Yes Yes A3_No Assay Appears Successful A2_No->A3_No No

Caption: Troubleshooting decision tree for this compound antiviral assays.

Signaling_Pathway cluster_pathway Potential Sites of this compound Action Virus Virus Receptor Cellular Receptor Virus->Receptor HostCell Host Cell Entry Viral Entry Receptor->Entry Replication Viral Replication (e.g., Mpro activity) Entry->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release This compound This compound This compound->Entry Inhibition? This compound->Replication Predicted Inhibition

Caption: Potential antiviral mechanisms of this compound.

References

Preventing Koenine degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the handling and storage of Koenine to minimize degradation in solution. The following information is based on general chemical principles and best practices for carbazole (B46965) alkaloids, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store this compound powder and stock solutions?

A2: For long-term storage of this compound powder, it is recommended to keep it at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions should also be stored at -20°C for long-term storage (months) and at 0-4°C for short-term use (days to weeks). Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What is the expected stability of this compound in solution?

A3: this compound is stable enough for several weeks during ordinary shipping at ambient temperatures. However, in solution, its stability will depend on several factors including the solvent, pH, temperature, and exposure to light. For critical experiments, it is advisable to use freshly prepared solutions or conduct a stability study under your specific experimental conditions.

Q4: Is this compound sensitive to light?

A4: Many organic molecules, especially those with aromatic ring structures like this compound, are susceptible to photodegradation. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing can be conducted by exposing a solution to a controlled light source and comparing its purity over time to a dark control.[2][3][4]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of many compounds is pH-dependent.[5][6][7][8] While specific data for this compound is unavailable, it is advisable to perform a preliminary pH stability study if your experiments involve aqueous buffers. This can be done by preparing solutions at different pH values and monitoring the purity of this compound over time using a stability-indicating analytical method like HPLC. Generally, starting with a neutral pH (around 7) is a reasonable approach, with adjustments made based on experimental observations.

Troubleshooting Guides

Problem: I am observing a loss of this compound concentration in my experiments over time.

Possible Cause Troubleshooting Step
Chemical Degradation Prepare fresh solutions for each experiment. If this is not feasible, perform a time-course experiment to determine the rate of degradation under your specific conditions (solvent, temperature, pH) and adjust your experimental window accordingly.
Adsorption to Container This compound may adsorb to certain types of plastic or glass. Consider using low-adsorption microplates or vials. Silanizing glassware can also minimize adsorption.
Precipitation The solubility of this compound may be limited in your chosen solvent or may decrease at lower temperatures. Visually inspect your solution for any precipitate. If precipitation is suspected, try a different solvent or a co-solvent system.

Problem: I see extra peaks appearing in my chromatogram when analyzing this compound solutions.

Possible Cause Troubleshooting Step
Degradation Products New peaks may indicate the formation of degradation products. This suggests that this compound is unstable under your current storage or experimental conditions. Review the storage and handling procedures outlined in the FAQs. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products.[9][10]
Solvent Impurities Ensure you are using high-purity (e.g., HPLC grade) solvents. Inject a solvent blank to check for any interfering peaks.
Contamination Ensure proper cleaning of all labware and instrumentation to avoid cross-contamination.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment of this compound

Objective: To determine a suitable solvent for preparing this compound stock solutions.

Materials:

  • This compound powder

  • Candidate solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Weigh out a small, known amount of this compound powder into several microcentrifuge tubes.

  • Add a measured volume of a candidate solvent to each tube to achieve a target concentration (e.g., 10 mM).

  • Vortex the tubes vigorously for 2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, continue to add small, measured volumes of the solvent, vortexing after each addition, until the compound is fully dissolved. Record the final concentration.

  • For solvents that achieve complete dissolution, observe the solution after storing at 4°C and room temperature for 24 hours to check for any precipitation.

Protocol 2: Forced Degradation Study to Assess this compound Stability

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (in a solvent where it is known to be soluble and relatively stable, e.g., acetonitrile)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)

  • pH meter

Methodology:

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate under the same conditions.

  • Thermal Degradation: Heat the this compound stock solution at an elevated temperature (e.g., 60°C) for a set period.

  • Photodegradation: Expose the this compound stock solution to a light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] Keep a control sample in the dark at the same temperature.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable HPLC method. Compare the chromatograms to identify any new peaks (degradation products) and any decrease in the peak area of this compound.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Peaks
0.1 N HCl, 60°C24852
0.1 N NaOH, 60°C24603
3% H₂O₂, 60°C24751
Heat, 60°C24951
Light Exposure24901
Control (Dark, RT)24990

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostress prep->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing this compound stability under forced degradation conditions.

As there is no specific information available in the search results regarding signaling pathways involving this compound, a relevant diagram cannot be generated at this time. Researchers are encouraged to investigate potential targets based on the biological activity observed in their studies.

References

Technical Support Center: Crude Koenine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Koenine extracts from Murraya koenigii.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants I should expect in my crude this compound extract?

A1: Crude this compound extracts are complex mixtures. The most common contaminants are other structurally related carbazole (B46965) alkaloids that are co-extracted from the Murraya koenigii plant material. Besides these, other classes of phytochemicals are also present.

Common Contaminant Classes:

  • Carbazole Alkaloids: This is the most significant group of contaminants. Due to their structural similarity to this compound, they often co-elute during chromatographic separation. Key examples include Mahanimbine, Girinimbine (B1212953), and Koenimbine.[1][2]

  • Flavonoids and Phenolic Compounds: These polar compounds are widespread in Murraya koenigii and can be co-extracted, especially when using polar solvents.[3]

  • Terpenoids: Aromatic compounds like caryophyllene (B1175711) and phellandrene contribute to the plant's aroma and are often present in extracts.

  • Glycosides: Sugar-bound compounds that can be extracted depending on the solvent system used.

  • Heavy Metals: Depending on the soil composition where the plant was grown, trace amounts of heavy metals like chromium, arsenic, and mercury may be present.

Q2: Why is it critical to remove these contaminants for my research?

Q3: What analytical techniques are recommended for identifying contaminants in my extract?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your extract.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying individual carbazole alkaloids.[7] A well-developed HPLC method can resolve this compound from its major contaminants.[7][8]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher resolution and sensitivity, allowing for the quantification of a wide range of carbazole alkaloids, even at low concentrations.[9]

  • High-Performance Thin-Layer Chromatography (HPTLC): A rapid and cost-effective method for the qualitative and semi-quantitative analysis of carbazole alkaloids.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile contaminants like essential oils and terpenoids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of unknown impurities.

Data Presentation: Common Carbazole Alkaloid Contaminants

The following table summarizes the quantitative analysis of common carbazole alkaloids found in Murraya koenigii leaf extracts, providing an indication of the potential contaminant load in a crude extract.

Alkaloid (Contaminant)Typical Concentration Range (mg/g of dry leaf)Reference
Mahanimbine0.492 - 5.399[9]
Girinimbine0.049 - 5.288[9]
Koenimbine0.013 - 7.336[9]
Isomahanimbine0.010 - 0.114[9]
Mahanine0.031 - 1.731[9]
Koenigine0.034 - 0.661[9]
Koenimbidine0.010 - 1.673[9]
Murrayamine A0.092 - 5.014[9]
This compound-I0.097 - 1.222[9]

Note: The concentration of these alkaloids can vary significantly based on the geographical location, climate, and season of plant collection.[9]

Experimental Protocols

Protocol: Isolation and Purification of this compound from Murraya koenigii Leaves

This protocol outlines a general procedure for the extraction and chromatographic separation of carbazole alkaloids.

1. Extraction:

  • Plant Material: Air-dried and powdered leaves of Murraya koenigii.

  • Solvent: Methanol (B129727) or Ethanol.

  • Procedure:

    • Perform a Soxhlet extraction or maceration of the powdered leaves with the chosen solvent.

    • Concentrate the resulting extract under reduced pressure to obtain a dark green crude extract.

2. Acid-Base Partitioning (Optional but Recommended):

  • Dissolve the crude extract in 5% hydrochloric acid.

  • Filter the solution to remove non-alkaloidal components.

  • Basify the filtrate with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

  • Extract the liberated alkaloids with a non-polar solvent like chloroform (B151607) or dichloromethane.

  • Combine the organic layers and evaporate the solvent to yield an alkaloid-rich fraction.

3. Chromatographic Separation:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) for column chromatography.

  • Mobile Phase: A gradient of non-polar to polar solvents. A common starting point is a hexane-ethyl acetate (B1210297) or petroleum ether-chloroform gradient.[10]

  • Procedure:

    • Prepare a silica gel column.

    • Adsorb the alkaloid-rich fraction onto a small amount of silica gel and load it onto the column.

    • Begin elution with 100% hexane (B92381) or petroleum ether and gradually increase the polarity by adding ethyl acetate or chloroform.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:chloroform 7:3 v/v) and visualize under UV light (254 nm).[10]

    • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

    • Further purification can be achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.[11]

Mandatory Visualization

Mahanimbine_Signaling_Pathway cluster_AKT_mTOR AKT/mTOR Pathway cluster_STAT3 STAT3 Pathway cluster_Apoptosis Apoptotic Pathway Mahanimbine Mahanimbine AKT AKT Mahanimbine->AKT inhibits STAT3 STAT3 Mahanimbine->STAT3 inhibits phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Mahanimbine->Bcl2 downregulates Bax Bax (Pro-apoptotic) Mahanimbine->Bax upregulates pAKT p-AKT (Inactive) mTOR mTOR AKT->mTOR activates pmTOR p-mTOR (Inactive) Proliferation Cell Proliferation & Tumorigenesis mTOR->Proliferation promotes pSTAT3 p-STAT3 (Inactive) STAT3->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bcl2_down Bcl-2 (downregulated) Bax->Apoptosis promotes Bax_up Bax (upregulated)

Caption: Signaling pathway of Mahanimbine, a common contaminant.

Troubleshooting Guide

Q4: My crude extract is a very dark, sticky gum. How can I handle this for chromatography?

A4: This is a common issue due to the presence of pigments (like chlorophyll) and other resinous materials.

  • Solution 1: Trituration. Try triturating the crude extract with a non-polar solvent like hexane or petroleum ether. This can help in precipitating the more polar alkaloids while dissolving some of the less polar, sticky materials.

  • Solution 2: Dry Loading. Instead of dissolving the entire extract in the initial mobile phase, adsorb it onto a small amount of silica gel or Celite. Once the solvent is evaporated, the resulting dry powder can be evenly loaded onto the top of your chromatography column. This prevents the column from getting clogged.

Q5: My TLC plate shows several spots that are very close together. How can I improve the separation of my target alkaloid?

A5: Poor separation of carbazole alkaloids is a frequent challenge due to their similar polarities.

  • Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems and ratios. For silica gel TLC, try adding a small amount of a slightly more polar solvent (like a few drops of methanol in a chloroform system) or a different combination of solvents (e.g., toluene:ethyl acetate).

  • Solution 2: Use a Different Stationary Phase. If optimizing the mobile phase is insufficient, consider using a different TLC plate, such as alumina (B75360) or reverse-phase (C18) plates, which offer different selectivity.

  • Solution 3: Two-Dimensional TLC. Spot the extract in one corner of a square TLC plate and develop it in one solvent system. Then, turn the plate 90 degrees and develop it in a second, different solvent system. This can help resolve compounds that co-elute in the first dimension.

Q6: I am getting low recovery of my alkaloids after extraction. What could be the cause?

A6: Low yields can stem from several factors during the extraction and workup process.

  • Cause 1: Incomplete Extraction. The plant material may not have been extracted thoroughly. Ensure the powder is fine enough for good solvent penetration and that the extraction time is adequate. For maceration, ensure sufficient agitation.

  • Cause 2: pH Issues during Acid-Base Partitioning. If you are performing an acid-base workup, ensure the pH for acidification and basification is correct. Incomplete basification will lead to poor recovery of the alkaloids in the organic phase.

  • Cause 3: Emulsion Formation. During liquid-liquid extraction, emulsions can form and trap your compound of interest. To break emulsions, you can try adding brine (saturated NaCl solution), gentle swirling instead of vigorous shaking, or centrifugation.

References

Technical Support Center: HPLC Purification Optimization for Koenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of Koenine and other related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for column selection for this compound purification? A1: For alkaloids like this compound, a reversed-phase (RP) C18 column is the most common and recommended starting point.[1] C18 columns offer high hydrophobic retention, which is generally effective for separating a wide range of organic molecules.[2] If initial separations show poor retention for more polar analogs, a C18 AQ column, designed for use with highly aqueous mobile phases, can prevent phase collapse.[2] For potentially better selectivity with aromatic alkaloids, a Phenyl-Hexyl stationary phase can also be considered.[1]

Q2: How do I select an appropriate mobile phase for separating this compound? A2: A typical mobile phase for reversed-phase HPLC of alkaloids consists of an aqueous component and an organic modifier.[1]

  • Aqueous Phase: Start with high-purity HPLC-grade water. To improve peak shape for basic compounds like this compound, the aqueous phase should be acidified.[1][3] Common additives include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[1]

  • Organic Modifier: Acetonitrile (ACN) and methanol (B129727) are the most common choices.[1] Acetonitrile often provides sharper peaks and lower UV absorbance, while methanol can offer different selectivity. A typical starting gradient would be from a low percentage (e.g., 5-10%) to a high percentage (e.g., 90-95%) of the organic modifier.[1]

Q3: Why is pH control important when purifying alkaloids like this compound? A3: this compound, as an alkaloid, is a basic compound. The pH of the mobile phase dictates its ionization state, which significantly impacts retention and peak shape.[4][5]

  • Low pH (e.g., pH 2-4): At acidic pH, the alkaloid is protonated (ionized). This suppresses the undesirable interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.[5][6][7] This is the most common approach.

  • Mid-Range pH (near pKa): Operating near the analyte's pKa can lead to uneven ionization, resulting in broad or split peaks.[4]

  • High pH (e.g., pH 7-9): At higher pH, the alkaloid is in its neutral, less polar form, which increases its retention on a reversed-phase column. However, this requires a pH-stable column, as traditional silica-based columns can degrade above pH 8.[8]

Q4: My sample containing this compound is not fully dissolving in the mobile phase. What should I do? A4: Injecting an insoluble sample can cause column plugging and poor chromatography. Whenever possible, the sample should be dissolved in the initial mobile phase composition.[9] If solubility is low:

  • Use a Stronger Solvent: Dissolve the sample in a stronger, organic solvent (like DMSO, DMF, or 100% methanol), but inject the smallest possible volume to avoid peak distortion and broadening.

  • Dilute with Mobile Phase: If the sample is dissolved in a strong solvent, try diluting it with the mobile phase before injection.[8]

  • pH Adjustment: For basic compounds like this compound, adding a small amount of acid (e.g., formic acid) to the sample solvent can improve solubility by forming a more soluble salt.

Troubleshooting Guide

This guide addresses specific issues encountered during the HPLC purification of this compound.

Issue 1: Poor Peak Shape (Tailing) Q: My peak for this compound is asymmetrical and shows significant tailing. What are the causes and how can I fix it? A: Peak tailing is a common issue when purifying basic compounds and can compromise resolution and quantification.[6][10] It is often caused by secondary interactions between the analyte and the stationary phase.[5]

Potential Cause Solution
Secondary Silanol Interactions Basic analytes like this compound can interact with acidic residual silanol groups on the silica (B1680970) stationary phase.[4][5][6] Solution: Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the silanol groups and minimize these interactions.[1][7]
Column Overload Injecting too much sample can saturate the stationary phase.[7] Solution: Reduce the injection volume or the sample concentration and re-inject.
Column Degradation A void at the column inlet or a contaminated frit can create empty space, leading to peak distortion.[7][10] Solution: Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[7]
Mismatched Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[9] Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. If a strong solvent must be used, reduce the injection volume.
Extra-column Effects Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening.[4][7] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths to a minimum.[4]

Issue 2: Ghost Peaks Appearing in the Chromatogram Q: I am seeing unexpected peaks in my blank runs and sample chromatograms. How can I identify and eliminate these "ghost peaks"? A: Ghost peaks are extraneous signals that do not originate from the sample and can interfere with analysis.[11] They are especially common in gradient elution.[11][12]

Potential Source Troubleshooting Steps
Mobile Phase Contamination Impurities in solvents (even HPLC-grade) or water can accumulate on the column at low organic concentrations and elute as the gradient increases.[11][13][14] Solution: Use fresh, high-purity solvents. Filter aqueous buffers before use to remove microbial growth.[9] Consider using a "ghost trap" or guard column to remove contaminants from the mobile phase.[11]
System Contamination/Carryover Residue from previous injections can be carried over.[11][12] This can come from a contaminated injector needle, autosampler vials, or seals.[12][14] Solution: Implement a rigorous needle wash protocol with a strong solvent. Run several blank injections after a concentrated sample. Ensure vials and caps (B75204) are clean.[11]
Degraded Mobile Phase Additives Additives like TFA can degrade over time, creating UV-active impurities. Solution: Prepare mobile phases fresh daily.
Leaching from System Components Plasticizers or other compounds can leach from tubing, vials, or filters. Solution: Use high-quality, compatible system components.

Issue 3: Retention Time Drifting or Unstable Q: The retention time for my this compound peak is shifting between injections. What could be the problem? A: Unstable retention times compromise the reliability and reproducibility of the method.[15]

Potential Cause Solution
Inadequate Column Equilibration The column is not fully returned to the initial mobile phase conditions before the next injection.[16][17] Solution: Increase the equilibration time at the end of each gradient run. A good rule of thumb is to use at least 10 column volumes.[8]
Mobile Phase Composition Change The mobile phase composition is changing due to evaporation of a volatile component or inaccurate mixing by the pump.[15][18] Solution: Keep solvent reservoirs capped. Prepare fresh mobile phase. If using a gradient pump, prime the system to ensure correct solvent delivery.
Temperature Fluctuations Changes in ambient temperature can affect retention times, especially for ion-exchange mechanisms.[17][18] Solution: Use a thermostatted column compartment to maintain a constant temperature.[8][17]
Pump Malfunction or Leaks Leaks in the pump or check valve issues can lead to inconsistent flow rates.[15][16] Solution: Inspect the system for leaks (salt buildup around fittings is a common sign).[15] Check the pump pressure; fluctuations may indicate air bubbles or faulty check valves.

Issue 4: High System Backpressure Q: The backpressure on my HPLC system has suddenly increased. How do I diagnose and resolve this? A: A sudden increase in backpressure can damage the pump, injector, and column. The issue is typically a blockage somewhere in the flow path.

G start High Backpressure Detected q1 Disconnect column. Is pressure still high? start->q1 a1_yes Problem is pre-column (tubing, injector, pump) q1->a1_yes Yes a1_no Problem is in the column or post-column q1->a1_no No q2 Reverse flush column (if applicable). Does pressure drop? a1_no->q2 a2_yes Inlet frit was blocked. Consider using guard column or filtering samples. q2->a2_yes Yes a2_no Column is likely irreversibly plugged or stationary phase has collapsed. q2->a2_no No end_node Replace Column a2_no->end_node G prep 1. Sample Preparation (Solubility Test, Filtration) scout 2. Analytical Scouting (Fast Gradient, Column Screen) prep->scout optim 3. Gradient Optimization (Shallow Gradient for Resolution) scout->optim load 4. Loading Study (Increase injection volume to check for overload) optim->load scaleup 5. Preparative Run & Fraction Collection load->scaleup analysis 6. Fraction Analysis (Analytical HPLC, LC-MS) scaleup->analysis pool 7. Pooling & Evaporation analysis->pool final Pure this compound pool->final

References

Interpreting Unexpected Results in Kynurenine Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kynurenine (B1673888) assays. This guide will help you interpret unexpected results and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the kynurenine pathway and why is it important to measure its metabolites?

The kynurenine pathway is a major route for the metabolism of the essential amino acid tryptophan.[1][2][3] This pathway produces several neuroactive metabolites, collectively known as kynurenines. Key enzymes involved in this pathway include indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to kynurenine, and kynurenine 3-monooxygenase (KMO).[1][2][3] The kynurenine pathway is implicated in various physiological and pathological processes, including immune regulation, neurotransmission, and the pathogenesis of chronic pain and depression.[1][2][3] Measuring the levels of kynurenine and other metabolites can provide valuable insights into these conditions.

Q2: What are the common types of assays used to measure kynurenine?

The most common methods for quantifying kynurenine and other metabolites in the pathway are enzyme-linked immunosorbent assays (ELISAs) and high-performance liquid chromatography (HPLC). ELISAs are a popular choice due to their high sensitivity, specificity, and suitability for high-throughput screening.

Q3: I am observing high background noise in my kynurenine ELISA. What are the possible causes?

High background signal in an ELISA can obscure the true results and is often caused by non-specific binding of antibodies or improper washing.[4] To address this, ensure all reagents are fresh and correctly diluted. Optimizing the washing steps by increasing the number or duration of washes can also help.[4] Additionally, using a compatible blocking buffer is crucial for minimizing non-specific binding.[4]

Q4: My assay is showing a weak or no signal. What should I do?

A weak or absent signal can be due to several factors, including issues with reagent preparation, storage, or the assay procedure itself.[5] Ensure all reagents have been brought to room temperature before use and have not expired.[5] Double-check that all reagents were added in the correct order and at the proper concentrations.[5] If the problem persists, the sensitivity of the assay may need to be increased by adjusting antibody concentrations or incubation times.[4]

Q5: My results are inconsistent between replicate wells. What could be the reason?

Inconsistent results across replicates are often a result of procedural inconsistencies or variability in reagent handling.[4] To improve consistency, it is recommended to use aliquots of reagents to avoid multiple freeze-thaw cycles.[4] Standardizing the timing and technique for each step of the assay is also critical.[6] Pipetting errors are a common source of variability, so ensure pipettes are properly calibrated and used correctly.[6]

Troubleshooting Common Issues

The following tables summarize common unexpected results, their potential causes, and recommended solutions.

Table 1: High Background Signal
Potential Cause Recommended Solution
Insufficient washingIncrease the number of wash cycles or the soaking time between washes. Ensure all wells are completely aspirated.
Non-specific antibody bindingIncrease the concentration of the blocking buffer or try a different blocking agent. Ensure the blocking step is performed for the recommended time and temperature.
High concentration of detection antibodyOptimize the concentration of the detection antibody by performing a titration.
Contaminated reagents or buffersPrepare fresh buffers and reagents. Use high-purity water.
Improper plate sealingEnsure the plate is properly sealed during incubations to prevent evaporation and "edge effects".[4][5]
Substrate solution exposed to lightKeep the substrate solution protected from light until use.
Table 2: Low or No Signal
Potential Cause Recommended Solution
Inactive reagentsEnsure all reagents are within their expiration date and have been stored correctly.[5] Avoid repeated freeze-thaw cycles.
Incorrect reagent preparationDouble-check all dilution calculations and ensure reagents were prepared according to the protocol.
Insufficient incubation time or temperatureOptimize incubation times and temperatures as recommended by the kit manufacturer.
Low concentration of target analyteConcentrate the sample if possible or use a more sensitive assay format.
Incompatible sample matrixThe sample may contain inhibitors. Perform a spike-and-recovery experiment to test for matrix effects.
Improper plate washingOver-washing can elute the bound analyte or antibodies. Ensure the washing procedure is not too harsh.
Table 3: Inconsistent Results (High CV%)
Potential Cause Recommended Solution
Pipetting errorsEnsure pipettes are calibrated. Use fresh pipette tips for each sample and reagent. Practice consistent pipetting technique.[6]
Inadequate mixing of reagentsGently vortex or invert reagents before use to ensure homogeneity.
Temperature variation across the plateEnsure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.[5]
Partial drying of wellsKeep the plate covered between steps to prevent wells from drying out.
Bubbles in wellsInspect the plate for bubbles before reading and remove them if present.
Edge effectsAvoid using the outer wells of the plate if edge effects are suspected.[4] Ensure the plate is at room temperature before adding reagents.[4]

Experimental Protocols

Standard Kynurenine Sandwich ELISA Protocol
  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of substrate solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

Visualizing Key Pathways and Workflows

Kynurenine Signaling Pathway

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO / TDO Tryptophan->IDO_TDO Kynurenine Kynurenine IDO_TDO->Kynurenine KMO KMO Kynurenine->KMO Metabolites Downstream Metabolites KMO->Metabolites

Caption: Simplified Kynurenine Signaling Pathway.

General ELISA Troubleshooting Workflow

ELISA_Troubleshooting Unexpected_Results Unexpected Results High_Background High Background? Unexpected_Results->High_Background Low_Signal Low Signal? High_Background->Low_Signal No Check_Washing Check Washing Protocol & Blocking High_Background->Check_Washing Yes Inconsistent_Replicates Inconsistent Replicates? Low_Signal->Inconsistent_Replicates No Check_Reagents Check Reagent Prep & Incubation Low_Signal->Check_Reagents Yes Check_Pipetting Check Pipetting & Plate Handling Inconsistent_Replicates->Check_Pipetting Yes Review_Protocol Review Entire Protocol Inconsistent_Replicates->Review_Protocol No Check_Washing->Review_Protocol Check_Reagents->Review_Protocol Check_Pipetting->Review_Protocol

Caption: Logical workflow for troubleshooting common ELISA issues.

References

Technical Support Center: Overcoming Limitations in Koenine Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Koenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this promising carbazole (B46965) alkaloid from Murraya koenigii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

This compound is a carbazole alkaloid naturally found in the leaves of Murraya koenigii, commonly known as the curry tree.[1][2] It is of significant research interest due to its potential therapeutic properties, including anti-cancer and antiviral activities.[3][4] Like other carbazole alkaloids, its unique structure makes it a candidate for drug discovery and development.

Q2: What are the main challenges in working with this compound?

Researchers may face several challenges, including:

  • Low natural abundance: The concentration of this compound in Murraya koenigii leaves can be low and variable depending on the geographical location and season.[5]

  • Complex purification: Isolating this compound from a complex mixture of other structurally similar carbazole alkaloids requires multi-step purification protocols.

  • Poor solubility: this compound is poorly soluble in aqueous solutions, which can complicate the preparation of stock solutions and its use in cell-based assays.[6]

Q3: How can I improve the solubility of this compound for in vitro experiments?

Enhancing the solubility of this compound is crucial for obtaining reliable results in biological assays. Here are a few strategies:

  • Use of co-solvents: Dissolving this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it in culture medium is a common practice.

  • Formation of solid dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate.[7][8]

  • Micellar solubilization: The use of non-ionic surfactants can form micelles that encapsulate this compound, thereby increasing its apparent solubility in aqueous media.[9]

Troubleshooting Guides

Isolation and Purification of this compound

Problem: Low yield or purity of isolated this compound.

Possible Causes & Solutions:

CauseSolution
Inappropriate plant material Use fresh or properly dried leaves of Murraya koenigii. The concentration of carbazole alkaloids can vary, so sourcing from a reliable supplier is recommended.
Inefficient extraction Use a non-polar solvent like petroleum ether or hexane (B92381) for the initial extraction to enrich the carbazole alkaloid fraction. Soxhlet extraction can improve efficiency.[10]
Co-elution of similar alkaloids Employ a multi-step chromatographic approach. Start with column chromatography using silica (B1680970) gel or alumina (B75360) with a gradient elution of petroleum ether and ethyl acetate.[11] Follow up with preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for final purification.
Degradation of the compound Protect the extracts and isolated compound from light and heat. Store in a cool, dark place.
Cytotoxicity Assays (e.g., MTT Assay)

Problem: Inconsistent or non-reproducible IC50 values.

Possible Causes & Solutions:

CauseSolution
Precipitation of this compound in culture medium Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability. Prepare fresh dilutions of this compound for each experiment.
Cell seeding density Optimize the cell seeding density to ensure logarithmic growth throughout the assay period.
Incubation time Standardize the incubation time with this compound. A 72-hour incubation is common for cytotoxicity assays.
MTT reagent issues Ensure the MTT reagent is properly dissolved and protected from light. Incubate for a sufficient time (typically 2-4 hours) to allow for formazan (B1609692) crystal formation.

Quantitative Data

The following table summarizes the reported natural abundance of this compound and other major carbazole alkaloids in the dried leaves of Murraya koenigii.

Carbazole AlkaloidNatural Abundance (% w/w)Reference
Koenimbidine0.06 - 0.20[12]
Koenimbine0.04 - 0.69[12]
Mahanimbine0.13 - 0.42[12]
This compound 0.097 - 1.222 (mg/g)[5]

Note: The concentration of this compound is reported in mg/g in the cited study and has been presented as such.

The cytotoxic activity of a carbazole alkaloid isolated from Murraya koenigii has been evaluated against the HeLa cell line.

CompoundCell LineIC50 Value (µM)Reference
GirinimbilolHeLa178[13]

Note: Specific IC50 values for this compound against a range of cancer cell lines are not yet widely available in the literature.

Experimental Protocols

Isolation and Purification of this compound from Murraya koenigii Leaves

This protocol is adapted from methods for isolating carbazole alkaloids from Murraya koenigii.[10][11]

Workflow for this compound Isolation

G start Dried M. koenigii Leaf Powder extraction Soxhlet Extraction (Petroleum Ether) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Petroleum Ether Extract concentration1->crude_extract acid_base Acid-Base Extraction (Dilute HCl and NaOH) crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Column Chromatography (Silica Gel, Gradient Elution) alkaloid_fraction->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pooling Pool Fractions with this compound tlc->pooling concentration2 Concentration pooling->concentration2 prep_hplc Preparative HPLC concentration2->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound G start Seed Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate (72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Transcription Stimulus Pro-inflammatory Stimuli Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits Translocation? G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocation Transcription_Factors Transcription Factors (e.g., AP-1) ERK_nuc->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor This compound This compound This compound->Raf Modulates? This compound->ERK Modulates? G cluster_0 Intrinsic Pathway cluster_1 Execution Pathway This compound This compound Bax Bax This compound->Bax Activates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Validation & Comparative

Validating the Antiviral Activity of Koenine: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral pathogens necessitates a continuous search for effective antiviral agents. Koenine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has recently been identified in computational studies as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2][3] However, a thorough review of the current scientific literature reveals a critical gap: there is a lack of published experimental data to validate these in silico predictions.

This guide provides a comprehensive overview of the existing computational predictions regarding this compound's antiviral potential and outlines the necessary experimental steps required to validate these findings.

Computational Predictions of Antiviral Activity

Molecular docking and simulation studies have predicted that this compound exhibits a strong binding affinity for the active site of the SARS-CoV-2 main protease.[1][2][3] These computational models suggest that this compound may act as an inhibitor of this key viral enzyme, thereby disrupting the viral life cycle.

Predicted Mechanism of Action: SARS-CoV-2 Main Protease Inhibition

The primary predicted mechanism of action for this compound's antiviral activity against SARS-CoV-2 is the inhibition of its main protease (Mpro), also known as 3CLpro. This protease is essential for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription. By binding to the active site of Mpro, this compound is predicted to block its enzymatic activity, thus halting the viral replication process.

G cluster_virus SARS-CoV-2 Infected Host Cell cluster_this compound Predicted Action of this compound ssRNA Viral ssRNA Polyprotein Viral Polyproteins (pp1a, pp1ab) ssRNA->Polyprotein Translation Mpro Main Protease (Mpro) NSPs Functional Non-structural Proteins Mpro->NSPs Proteolytic Cleavage Replication Viral Replication & Transcription NSPs->Replication NewVirions Assembly of New Virions Replication->NewVirions This compound This compound This compound->Mpro Inhibition

Caption: Predicted inhibition of SARS-CoV-2 replication by this compound.

The Path Forward: A Call for Experimental Validation

While computational studies provide a promising starting point, experimental validation is crucial to confirm the antiviral activity of this compound and to determine its potential as a therapeutic agent. The following experimental workflow outlines the necessary steps to bridge the current knowledge gap.

G A In Vitro Enzymatic Assay (e.g., FRET-based Mpro inhibition assay) B Cell-based Antiviral Assays (e.g., Plaque reduction assay, TCID50) using SARS-CoV-2 infected cells (e.g., Vero E6) A->B Confirm cellular activity D Calculate Selectivity Index (SI) (CC50 / EC50) B->D E Mechanism of Action Studies (e.g., Time-of-addition assay) B->E Elucidate mechanism C Determine Cytotoxicity (e.g., MTT assay on host cells) C->D Assess therapeutic window F In Vivo Studies (e.g., Animal models like K18-hACE2 mice) D->F Promising candidates G Evaluate Efficacy & Toxicity F->G

References

A Comparative Guide to SARS-CoV-2 Main Protease (Mpro) Inhibitors: Evaluating Koenine Against Established Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the computationally predicted SARS-CoV-2 main protease (Mpro) inhibitor, Koenine, against experimentally validated inhibitors Nirmatrelvir, Ensitrelvir (B8223680), GC376, and Boceprevir. This document summarizes key performance data, details experimental methodologies, and illustrates the therapeutic mechanism.

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Inhibition of Mpro disrupts the viral life cycle, preventing the virus from maturing and propagating. While several inhibitors have been developed and have reached clinical use, the search for novel, potent, and broadly effective Mpro inhibitors continues. This guide focuses on this compound, a natural carbazole (B46965) alkaloid, and compares its predicted inhibitory potential with the established experimental efficacy of other significant Mpro inhibitors.

Performance Comparison of Mpro Inhibitors

This compound, a carbazole alkaloid isolated from Murraya koenigii, has been identified through computational studies as a potential inhibitor of SARS-CoV-2 Mpro. Molecular docking and dynamics simulations predict a strong binding affinity to the Mpro active site. However, to date, there is no publicly available experimental data from in vitro enzymatic assays or in vivo studies to validate these computational predictions.

In contrast, Nirmatrelvir (the active component of Paxlovid), Ensitrelvir, GC376, and Boceprevir have undergone experimental validation, demonstrating their inhibitory activity against SARS-CoV-2 Mpro and their antiviral effects in cell-based assays. The following table summarizes the available quantitative data for these compounds.

CompoundData TypeTargetIC50KᵢEC50CC50Selectivity Index (CC50/EC50)
This compound ComputationalSARS-CoV-2 Mpro-Predicted: 4.78 - 15.25 µM---
Nirmatrelvir ExperimentalSARS-CoV-2 Mpro14 - 47 nM[1]3.11 nM33 - 74.5 nM[2]>100 µM>1342
Ensitrelvir ExperimentalSARS-CoV-2 Mpro44 - 49 nM[3]-0.22 - 0.52 µM[4]>30 µM>57
GC376 ExperimentalSARS-CoV-2 Mpro30 nM[5]-2.1 - 3.37 µM[5][6]>100 µM[5]>29
Boceprevir ExperimentalSARS-CoV-2 Mpro4.13 µM[2][5]-1.90 µM[2][5]>100 µM[5]>52

Mechanism of Action of Mpro Inhibitors

SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins at specific sites, a process essential for generating functional viral proteins required for replication. Mpro inhibitors, both covalent and non-covalent, are designed to bind to the active site of the enzyme, blocking its catalytic activity. This inhibition prevents the processing of the polyproteins, thereby halting the viral replication cycle.

Mpro_Inhibition_Pathway cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro SARS-CoV-2 Mpro (Main Protease) Polyproteins->Mpro Substrate for Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex New_Virions New Virions Assembly Replication_Complex->New_Virions Mpro_Inhibitor Mpro Inhibitor (e.g., Nirmatrelvir) Mpro_Inhibitor->Mpro Inhibition

Mechanism of SARS-CoV-2 Mpro Inhibition.

Experimental Protocols

The experimental data presented in this guide for the comparator inhibitors are primarily derived from two key types of assays: Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays and cell-based antiviral assays.

FRET-Based Enzymatic Assay for Mpro Inhibition (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant SARS-CoV-2 Mpro.

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro protein.

    • FRET peptide substrate (e.g., MCA-AVLQSGFR-K(DNP)-K-NH2).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Test compounds (e.g., Nirmatrelvir, Ensitrelvir) and DMSO for dilution.

    • 384-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • A solution of recombinant SARS-CoV-2 Mpro is pre-incubated with various concentrations of the test compound (or DMSO as a control) in the assay buffer for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).[7]

    • The enzymatic reaction is initiated by adding the FRET peptide substrate to each well.

    • The fluorescence intensity is monitored kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).

    • The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.

    • The percentage of inhibition for each compound concentration is determined relative to the DMSO control.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation using software like GraphPad Prism.

Cell-Based Antiviral Assay (EC50 and CC50 Determination)

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context and assesses its cytotoxicity. A common method is the cytopathic effect (CPE) reduction assay.[8][9]

  • Principle: SARS-CoV-2 infection leads to cell death, known as the cytopathic effect. An effective antiviral compound will protect the cells from virus-induced death. Cell viability is typically measured using a colorimetric or luminescent reagent (e.g., MTT, CellTiter-Glo).

  • Reagents and Materials:

    • Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6, Caco-2).[10][11]

    • SARS-CoV-2 virus stock.

    • Cell culture medium and supplements.

    • Test compounds and DMSO.

    • 96-well or 384-well clear-bottom plates.

    • Cell viability reagent (e.g., CellTiter-Glo).

    • Luminometer or spectrophotometer.

  • Procedure for EC50 (Antiviral Activity):

    • Host cells are seeded in microplates and incubated to form a monolayer.

    • The cells are treated with serial dilutions of the test compound.

    • The cells are then infected with a known multiplicity of infection (MOI) of SARS-CoV-2.[8]

    • The plates are incubated for a period that allows for viral replication and CPE development (e.g., 72 hours).[8][9]

    • Cell viability is measured by adding a reagent like CellTiter-Glo, which quantifies ATP levels as an indicator of viable cells.

    • The percentage of CPE reduction is calculated for each compound concentration relative to virus-infected (0% protection) and uninfected (100% protection) controls.

    • The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is determined from the dose-response curve.

  • Procedure for CC50 (Cytotoxicity):

    • A parallel assay is run without the virus.

    • Host cells are treated with the same serial dilutions of the test compound.

    • After the same incubation period, cell viability is measured.

    • The CC50 value, the concentration of the compound that reduces the viability of uninfected cells by 50%, is calculated to assess the compound's toxicity.

Conclusion

While computational studies suggest that this compound may be a potential inhibitor of SARS-CoV-2 Mpro, the absence of experimental validation makes a direct performance comparison with established inhibitors like Nirmatrelvir, Ensitrelvir, GC376, and Boceprevir challenging. These experimentally validated compounds have demonstrated potent enzymatic inhibition and antiviral activity in cellular models. Further in vitro and in vivo studies are essential to determine the true potential of this compound as a therapeutic agent against COVID-19. The detailed protocols provided herein offer a standardized framework for the experimental evaluation of novel Mpro inhibitor candidates.

References

A Comparative Analysis of the Bioactivities of Koenine and Other Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of koenine and other prominent carbazole (B46965) alkaloids, including mahanimbine (B1675914), girinimbine (B1212953), and murrayanine (B1213747). Sourced from experimental data, this document summarizes their cytotoxic, anti-inflammatory, and antioxidant properties, offering a valuable resource for researchers and professionals in drug discovery and development.

Comparative Bioactivity Data

The following tables provide a structured overview of the cytotoxic, anti-inflammatory, and antioxidant activities of this compound, mahanimbine, girinimbine, and murrayanine, as determined by various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the potency of each alkaloid.

Cytotoxic Activity

The cytotoxic effects of these carbazole alkaloids have been evaluated against a range of human cancer cell lines. The data, primarily from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, indicates their potential as anti-cancer agents.

AlkaloidCancer Cell LineIC50 ValueReference
This compound DU-145 (Prostate)0.2 µM[1]
B16-4A5 (Melanoma)1.2 µM[1]
Mahanimbine Capan-2 (Pancreatic)3.5 µM[2]
SW1190 (Pancreatic)3.5 µM[2]
MCF-7 (Breast)14 µM[3]
MDA-MB-231 (Breast)21.5 µM[3]
Hs172.T (Bladder)32.5 µM[4]
Girinimbine HT-29 (Colon)4.79 µg/mL[5]
A549 (Lung)19.01 µM[6]
HepG2 (Liver)56 µM[7]
Murrayanine A549 (Lung)9 µM[7][8]
SCC-25 (Oral)15 µM[6]
Koenimbine (B1215199) HT-29 (Colon)50 µg/mL[9]
SW48 (Colon)50 µg/mL[9]
PA1 (Ovarian)>100 µM[10]
OVCAR3 (Ovarian)>100 µM[10]
Anti-inflammatory Activity

The anti-inflammatory potential of these alkaloids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

AlkaloidAssayCell LineIC50 ValueReference
Koenimbine Derivative (1G) NO InhibitionRAW 264.7-[11]
Girinimbine NO InhibitionRAW 264.751 µg/mL[5]
Murrayanine NO InhibitionRAW 264.7-[10]
Various Carbazole Alkaloids NO InhibitionBV-2 Microglial Cells5.1 - 15.1 µM[12]

Note: Specific IC50 values for this compound's direct anti-inflammatory activity were not available in the reviewed literature, though derivatives show activity.

Antioxidant Activity

The antioxidant capacity is commonly determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates stronger antioxidant activity.

Alkaloid/ExtractAssayIC50 ValueReference
Mahanimbine DPPH33.1 µg/mL[12]
Girinimbine Trolox Equivalent82.17 µM (at 20 µg/mL)[5]
Mahanine DPPH21.9 µM[12]
Euchrestine B DPPH21.7 µM[12]
Bismurrayafoline E DPPH6.8 µM[12]
Murraya koenigii (Methanol Extract) DPPH130 µg/mL[13]
Murraya koenigii (Ethanol Extract) DPPH155 µg/mL[13]

Note: Specific IC50 values for this compound and murrayanine in DPPH assays were not consistently available for direct comparison.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate reproducibility and further investigation.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2.6 x 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloids and incubate for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that reduces the absorbance of treated cells by 50% compared to untreated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the carbazole alkaloids for 1-2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 20-24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The intensity of the color, which is due to the formation of a purple azo dye, is proportional to the nitrite (B80452) concentration.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and rapid method to screen the antioxidant activity of compounds.

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

  • Reaction Mixture: Add various concentrations of the carbazole alkaloid solutions to the DPPH solution. A control is prepared with methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction in absorbance indicates the scavenging of DPPH radicals by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined from a plot of percent inhibition against concentration.

Signaling Pathways and Mechanisms of Action

The bioactivities of these carbazole alkaloids are underpinned by their interactions with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved in their cytotoxic and anti-inflammatory effects.

Cytotoxic Mechanisms: Induction of Apoptosis

Girinimbine and mahanimbine have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases. Murrayanine has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and targeting the AKT/mTOR and Raf/MEK/ERK pathways.

Girinimbine_Apoptosis_Pathway Girinimbine Girinimbine p53 p53 (Upregulation) Girinimbine->p53 Bcl2 Bcl-2 (Downregulation) Girinimbine->Bcl2 Bax Bax (Upregulation) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by Girinimbine.

Murrayanine_Apoptosis_Pathway Murrayanine Murrayanine ROS ROS Generation Murrayanine->ROS AKT_mTOR AKT/mTOR Pathway Murrayanine->AKT_mTOR Raf_MEK_ERK Raf/MEK/ERK Pathway Murrayanine->Raf_MEK_ERK MMP Mitochondrial Membrane Potential (Loss) ROS->MMP Apoptosis_Induction Apoptosis Induction MMP->Apoptosis_Induction Cell_Proliferation Cell Proliferation AKT_mTOR->Cell_Proliferation AKT_mTOR->Apoptosis_Induction Raf_MEK_ERK->Cell_Proliferation Raf_MEK_ERK->Apoptosis_Induction

Caption: Signaling pathways affected by Murrayanine.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of several carbazole alkaloids, including derivatives of koenimbine and girinimbine, are mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFκB_nucleus NF-κB (nucleus) MAPK->NFκB_nucleus IκBα IκBα IKK->IκBα phosphorylates, leads to degradation NFκB NF-κB IκBα->NFκB sequesters in cytoplasm NFκB->NFκB_nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Inflammatory_Genes Carbazole_Alkaloids Carbazole Alkaloids (e.g., Koenimbine derivative, Girinimbine) Carbazole_Alkaloids->MAPK Carbazole_Alkaloids->IKK

Caption: Anti-inflammatory action of carbazole alkaloids.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental assays described in this guide.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_alkaloids Add Carbazole Alkaloids (Varying Concentrations) incubate1->add_alkaloids incubate2 Incubate 24-72h add_alkaloids->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

DPPH_Assay_Workflow start Start prepare_solutions Prepare DPPH Solution & Alkaloid Dilutions start->prepare_solutions mix_solutions Mix Alkaloid Solution with DPPH Solution prepare_solutions->mix_solutions incubate Incubate in Dark (30 minutes) mix_solutions->incubate read_absorbance Read Absorbance at 517nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for DPPH Antioxidant Assay.

This guide serves as a foundational resource for understanding the comparative bioactivities of this compound and other key carbazole alkaloids. The provided data and protocols are intended to support further research and development in the pursuit of novel therapeutic agents.

References

Cross-Validation of Koenine's Antimicrobial Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of Koenine, a carbazole (B46965) alkaloid, against a panel of common bacterial and fungal pathogens. The performance of this compound is evaluated in the context of established standard antibiotics, ciprofloxacin (B1669076) and fluconazole, based on available experimental data. This document is intended to serve as a resource for researchers exploring novel antimicrobial agents.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and standard antibiotics against key microbial strains. MIC is a standard measure of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity. The data presented here are compiled from various studies and are intended for comparative reference.

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus3.12 - 12.5[1][2]0.12 - 0.5[3][4][5]-
Gram-Negative Bacteria
Escherichia coli0.015 - 1[1]-
Pseudomonas aeruginosa0.1 - 16[2][6][7]-
Fungi
Candida albicans12.5 - 100[1][2]-0.25 - 8[8][9]
Aspergillus niger*->64[10][11]

Note: Specific MIC values for pure this compound against E. coli, P. aeruginosa, and A. niger were not available in the reviewed literature. However, extracts from Murraya koenigii, the plant from which this compound is derived, have shown inhibitory activity against these microbes.[3][12] Further research with the isolated compound is required.

Experimental Protocols

The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: Broth Microdilution and Agar (B569324) Well Diffusion.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Serial Dilution of Antimicrobial Agent: The test compound (e.g., this compound) and standard antibiotics are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

  • Incubation: The microtiter plates are incubated at a suitable temperature (typically 35-37°C for bacteria and 30-35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the antimicrobial agent through an agar medium.

  • Preparation of Inoculated Agar Plates: A standardized microbial suspension is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Creation of Wells: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Antimicrobial Agent: A specific volume of the test compound and standard antibiotics at known concentrations are added to the wells.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for assessing the antimicrobial properties of a test compound like this compound.

G cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare Test Compound (this compound) & Standards broth_dilution Broth Microdilution (Determine MIC/MBC) prep_compound->broth_dilution agar_diffusion Agar Well/Disk Diffusion (Zone of Inhibition) prep_compound->agar_diffusion prep_microbe Culture & Standardize Microbial Inoculum prep_microbe->broth_dilution prep_microbe->agar_diffusion data_collection Collect Quantitative Data (MIC, Zone Diameter) broth_dilution->data_collection agar_diffusion->data_collection comparison Compare with Standard Antibiotics data_collection->comparison conclusion Draw Conclusions on Antimicrobial Potency comparison->conclusion G This compound This compound (Quinolone-like structure) Inhibition This compound->Inhibition DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication (Supercoiling & Unwinding) DNA_Gyrase->DNA_Replication Essential for Cell_Death Inhibition of DNA Synthesis & Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Inhibition->DNA_Gyrase Inhibits

References

Kynurenine Pathway Modulation for Neuroprotection: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kynurenine (B1673888) pathway (KP), a major route of tryptophan metabolism, has emerged as a critical therapeutic target for a spectrum of neurological and inflammatory disorders. Dysregulation of this pathway can lead to an imbalance between neuroprotective metabolites, such as kynurenic acid (KYNA), and neurotoxic metabolites, including 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). Consequently, modulating the KP, particularly through the inhibition of the enzyme Kynurenine 3-monooxygenase (KMO), presents a promising strategy to restore neurochemical homeostasis and mitigate disease pathology. This guide provides a comparative analysis of the in vivo efficacy of key KMO inhibitors, supported by experimental data and detailed protocols to inform preclinical research and drug development.

Comparative Efficacy of KMO Inhibitors

The following table summarizes the in vivo efficacy of prominent KMO inhibitors based on available preclinical data. Direct head-to-head comparative studies are limited; therefore, the data is compiled from various independent in vivo studies.

CompoundAnimal ModelDisease ModelDosing RegimenKey Efficacy OutcomesReference
Ro 61-8048 GerbilsBilateral Carotid Occlusion (Brain Ischemia)40 mg/kg, i.p. (3 times)Dramatically decreased the percentage of damaged pyramidal neurons in the hippocampal CA1 region.[1][2]
RatsPermanent Middle Cerebral Artery Occlusion (Stroke)40 mg/kg, i.p.Reduced infarct volume.[1]
dtsz HamstersDystonia50, 100, 150 mg/kg, i.p.Significantly reduced the severity of dystonia.
Immune-stimulated MiceInflammationRepeated dosesSignificantly decreased quinolinic acid content in blood and brain.[3]
m-Nitrobenzoylalanine (mNBA) GerbilsBilateral Carotid Occlusion (Brain Ischemia)400 mg/kg, i.p. (3 times)Dramatically decreased the percentage of damaged pyramidal neurons in the hippocampal CA1 region.[1][2]
RatsPermanent Middle Cerebral Artery Occlusion (Stroke)200-400 mg/kg, i.p.Reduced infarct volume.[1]
Immune-stimulated MiceInflammationRepeated dosesSignificantly decreased quinolinic acid content in blood and brain.[3]
GSK180 RatsAcute PancreatitisIntravenous administrationRapidly altered levels of kynurenine pathway metabolites and provided therapeutic protection.[4][5]

Note on JM6: JM6 was initially reported as a prodrug of Ro 61-8048. However, subsequent studies have demonstrated that JM6 is not converted to Ro 61-8048 in vivo, and its observed biological effects are likely attributable to a minor impurity of Ro 61-8048 present in the JM6 substance. Therefore, JM6 is not included as a distinct entity in this comparison.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of in vivo research. Below are representative protocols for the administration and evaluation of KMO inhibitors.

Protocol 1: Intraperitoneal (i.p.) Administration of KMO Inhibitors in a Rodent Model of Brain Ischemia

Objective: To assess the neuroprotective efficacy of a KMO inhibitor following an ischemic event.

Animal Model: Male Mongolian Gerbils or Wistar Rats.

Materials:

  • KMO inhibitor (e.g., Ro 61-8048 or mNBA)

  • Vehicle (e.g., saline, or a solution containing DMSO, PEG300, and Tween-80 for compounds with poor water solubility)

  • Surgical instruments for vessel occlusion

  • Anesthetic

  • Histology equipment and reagents (e.g., cresyl violet stain)

Procedure:

  • Animal Preparation: Anesthetize the animal and induce brain ischemia through a validated surgical model (e.g., bilateral carotid occlusion for a specified duration).

  • Drug Administration: Prepare the KMO inhibitor in the appropriate vehicle. Administer the compound via intraperitoneal injection at predetermined doses and time points relative to the ischemic insult (e.g., immediately after reperfusion and at subsequent intervals).

  • Behavioral Assessment (Optional): Conduct neurological scoring or behavioral tests at various time points post-ischemia to assess functional recovery.

  • Histological Analysis: At the study endpoint (e.g., 7 days post-ischemia), perfuse the animals and prepare brain sections for histological staining.

  • Efficacy Evaluation: Quantify the extent of neuronal damage (e.g., percentage of damaged neurons in specific brain regions like the hippocampal CA1) or the infarct volume.

Protocol 2: In Vivo Microdialysis to Measure Kynurenine Pathway Metabolites

Objective: To determine the effect of a KMO inhibitor on the extracellular concentrations of kynurenine pathway metabolites in the brain.

Animal Model: Male Sprague-Dawley Rats.

Materials:

  • KMO inhibitor

  • Vehicle

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC-MS/MS system for metabolite analysis

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus). Allow for a recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a constant flow rate.

  • Baseline Collection: Collect baseline dialysate samples at regular intervals to establish basal metabolite levels.

  • Drug Administration: Administer the KMO inhibitor via the desired route (e.g., i.p. or oral).

  • Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples for concentrations of tryptophan, kynurenine, KYNA, 3-HK, and QUIN using a validated LC-MS/MS method.

  • Data Analysis: Express the post-dose metabolite concentrations as a percentage of the baseline levels to determine the time-course and magnitude of the inhibitor's effect.

Visualizing the Kynurenine Pathway and Experimental Workflow

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_HK 3-Hydroxykynurenine (Neurotoxic) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Further Metabolism IDO_TDO->Kynurenine KAT->Kynurenic_Acid KMO->Three_HK KMO_Inhibitor KMO Inhibitor (e.g., Ro 61-8048) KMO_Inhibitor->KMO

Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.

Experimental_Workflow cluster_preclinical_model Preclinical Model cluster_intervention Intervention cluster_assessment Efficacy Assessment Animal_Model Animal Model Selection (e.g., Rat, Mouse) Disease_Induction Disease Induction (e.g., Ischemia, Inflammation) Animal_Model->Disease_Induction Drug_Administration KMO Inhibitor Administration (e.g., i.p., oral) Disease_Induction->Drug_Administration Behavioral_Tests Behavioral/Functional Tests Drug_Administration->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (e.g., Microdialysis, LC-MS/MS) Drug_Administration->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Infarct Volume, Neuronal Loss) Drug_Administration->Histological_Analysis

Caption: General workflow for in vivo evaluation of KMO inhibitor efficacy.

References

A Comparative Analysis of Koenine and Related Carbazole Alkaloids in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the experimental data for Koenine and its related carbazole (B46965) alkaloids derived from the plant Murraya koenigii. The focus is on their potential as anticancer and anti-inflammatory agents, with supporting data from in vitro and in vivo studies. The information is intended to offer an objective comparison with other alternatives and to provide detailed methodologies for key experiments.

Data Presentation: Comparative Cytotoxicity and Anti-inflammatory Activity

The carbazole alkaloids found in Murraya koenigii, including koenimbine (B1215199), girinimbine (B1212953), and mahanine, have demonstrated significant biological activity. The following tables summarize the quantitative data from various studies, comparing their efficacy against cancer cell lines and their anti-inflammatory potential.

Table 1: Comparative Cytotoxicity (IC50) of Carbazole Alkaloids against Various Cancer Cell Lines

CompoundCell LineIC50 ValueComparison/ControlReference
Koenimbine HT-29 (Colon Cancer)50 µg/mL75 µg/mL (IEC-18, Normal Cells)[1]
Koenimbine SW48 (Colon Cancer)50 µg/mL75 µg/mL (IEC-18, Normal Cells)[1]
Girinimbine HT-29 (Colon Cancer)4.79 ± 0.74 µg/mLNo cytotoxic effect on normal colon cells (CCD-18Co)[2]
Mahanine MCF-7 (Breast Cancer)≤5.0 μg/mLDose-dependent trend observed[3][4]
Mahanine P388 (Leukemia)≤5.0 μg/mLDose-dependent trend observed[3][4]

Table 2: Comparative Anti-inflammatory Activity of Related Alkaloids

Compound/ExtractAssayResultComparison/ControlReference
Girinimbine Nitric Oxide Production (LPS-induced RAW 264.7 cells)Significant dose-dependent inhibition-[2][5]
Girinimbine Leukocyte Migration (in vivo, Carrageenan-induced peritonitis)Significant reduction in total leukocytes and neutrophilsDexamethasone (steroidal anti-inflammatory drug)[2]
Girinimbine Pro-inflammatory Cytokine Levels (in vivo)Reduced levels of IL-1β and TNF-α-[5]
Murrayanol hPGHS-1 (Cyclooxygenase-1) InhibitionIC50 of 109 µg/mL-[6][7]
Murrayanol hPGHS-2 (Cyclooxygenase-2) InhibitionIC50 of 218 µg/mL-[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of these carbazole alkaloids.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture : Human colon cancer cells (HT-29, SW48) and normal colon cells (IEC-18, CCD-18Co) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Koenimbine, Girinimbine) for specified time periods (e.g., 12, 24, 48 hours).

  • MTT Addition : After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[1][2]

2. Apoptosis Detection (Annexin V Assay)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment : Cancer cells are treated with the test compound (e.g., Koenimbine) at its IC50 concentration.

  • Staining : After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Analysis : The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Peritonitis)

This animal model is used to evaluate the anti-inflammatory effects of a compound.

  • Animal Model : Mice are used for this experiment.

  • Treatment : The test group is pre-treated orally with the compound (e.g., Girinimbine) one hour before the induction of inflammation. A control group receives a vehicle, and a positive control group may receive a known anti-inflammatory drug like dexamethasone.[2]

  • Inflammation Induction : Peritonitis (inflammation of the peritoneum) is induced by an intraperitoneal injection of carrageenan.[2]

  • Sample Collection and Analysis : After a specific period (e.g., 4 hours), the peritoneal fluid is collected. The total number of leukocytes and neutrophils in the fluid is counted. The levels of pro-inflammatory cytokines like TNF-α and IL-1β in the peritoneal fluid are also measured using methods like ELISA.[2][5]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by these carbazole alkaloids, as described in the experimental literature.

Koenimbine_Wnt_Pathway cluster_treatment Treatment cluster_pathway Wnt/β-catenin Signaling Pathway Koenimbine Koenimbine GSK3B GSK3B Koenimbine->GSK3B downregulates beta_catenin β-catenin Koenimbine->beta_catenin downregulates DKK1 DKK1 Koenimbine->DKK1 downregulates CYCLD1 CYCLIN D1 Koenimbine->CYCLD1 downregulates (in SW48 cells) GSK3B->beta_catenin beta_catenin->CYCLD1 DKK1->beta_catenin Proliferation Cell Proliferation CYCLD1->Proliferation Girinimbine_Apoptosis_Pathway Girinimbine Girinimbine Mitochondria Mitochondria Girinimbine->Mitochondria Induces Mitochondrial Membrane Potential Change CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Girinimbine_Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_treatment Treatment cluster_pathway NF-κB Signaling Pathway LPS LPS/IFN-γ NFkB_translocation NF-κB Translocation (Cytoplasm to Nucleus) LPS->NFkB_translocation Girinimbine Girinimbine Girinimbine->NFkB_translocation inhibits NO_Production Nitric Oxide (NO) Production Girinimbine->NO_Production inhibits NFkB_translocation->NO_Production Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_translocation->Pro_inflammatory_Cytokines

References

Unveiling the Action of Koenine: A Comparative Guide to Related Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. Koenine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, presents a promising scaffold for therapeutic development. However, dedicated peer-reviewed studies on its specific molecular mechanisms remain limited. This guide provides a comparative analysis of this compound's closely related structural analogs—Koenimbine (B1215199), Girinimbine (B1212953), and Mahanine—to infer its potential mechanisms of action and to provide a framework for future research.

These related carbazole alkaloids, also found in Murraya koenigii, have been more extensively studied, revealing significant anticancer properties through the induction of apoptosis and modulation of key cellular signaling pathways. This guide synthesizes the available quantitative data, experimental protocols, and signaling pathways from studies on these analogs to offer a comprehensive overview.

Comparative Anticancer Activity of Carbazole Alkaloids

The cytotoxic effects of Koenimbine, Girinimbine, and Mahanine have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. This data provides a quantitative comparison of their anticancer activities and highlights their potential as therapeutic agents.

CompoundCancer Cell LineIC50 ValueReference
Koenimbine HT-29 (Colon)50 µg/mL[1][2]
SW48 (Colon)50 µg/mL[1][2]
IEC-18 (Normal)75 µg/mL[1]
Girinimbine HT-29 (Colon)4.79 µg/mL[3]
A549 (Lung)19.01 µM[4]
Mahanine Various (7 human malignant tissues)7.0 - 18.0 µM[5]
MCF7 (Breast)~14.4 µg/mL[6]
4T1 (Breast)~16.2 µg/mL[6]
Mahanimbine Capan-2 (Pancreatic)3.5 µM[7]
SW1190 (Pancreatic)3.5 µM[7]

Key Experimental Protocols

The following are generalized protocols for key experiments frequently cited in the study of carbazole alkaloids' anticancer effects. These methodologies are fundamental for assessing cytotoxicity, apoptosis, and the underlying molecular mechanisms.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9][10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.[11] Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[12]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as p53, Bax, and Bcl-2.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[13][14][15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for investigating the anticancer properties of carbazole alkaloids like this compound.

Proposed Anticancer Signaling Pathway of Carbazole Alkaloids Carbazole_Alkaloid Carbazole Alkaloid (e.g., this compound) DNA_Damage DNA Damage / Stress Carbazole_Alkaloid->DNA_Damage Wnt_BetaCatenin Wnt/β-catenin Pathway (Koenimbine) Carbazole_Alkaloid->Wnt_BetaCatenin p53 p53 Upregulation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) p53->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibition_Wnt Inhibition Wnt_BetaCatenin->Inhibition_Wnt

Caption: Proposed anticancer signaling pathway of carbazole alkaloids.

Experimental Workflow for Anticancer Activity Assessment Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Compound_Treatment Treat with this compound (or analog) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) IC50_Determination->Apoptosis_Assay Use IC50 conc. Protein_Analysis Western Blot (p53, Bax, Bcl-2) IC50_Determination->Protein_Analysis Use IC50 conc. Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Analysis Use IC50 conc. Data_Interpretation Data Interpretation & Mechanism Elucidation Apoptosis_Assay->Data_Interpretation Protein_Analysis->Data_Interpretation Cell_Cycle_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for anticancer activity assessment.

References

The Enigma of Koenine: A Guide to an Understudied Carbazole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current research on Koenine, a carbazole (B46965) alkaloid from the curry tree (Murraya koenigii). It highlights the nascent state of its investigation and the critical need for studies to reproduce and expand upon initial findings.

While the field of natural product research continues to unveil novel compounds with therapeutic potential, the journey from discovery to clinical application is often hampered by a lack of rigorous validation and reproducibility. This compound, a carbazole alkaloid isolated from Murraya koenigii, exemplifies a compound with preliminary evidence of biological activity but a significant absence of follow-up and reproducibility studies. This guide aims to summarize the existing, albeit limited, knowledge on this compound and its related compounds, underscoring the opportunities for future research to solidify its pharmacological profile.

Comparative Landscape of Carbazole Alkaloids from Murraya koenigii

Murraya koenigii is a rich source of structurally diverse carbazole alkaloids, many of which have been investigated for a range of biological activities.[1][2] this compound is often mentioned alongside other more extensively studied alkaloids from the same plant, such as mahanimbine, girinimbine, and koenimbine.[3] However, direct comparative studies with robust quantitative data are scarce. The following table provides a qualitative comparison of the reported biological activities of this compound and its chemical relatives from Murraya koenigii.

Carbazole AlkaloidReported Biological ActivitiesKey Findings & References
This compound Anti-diarrheal, Antioxidant, Radical-scavenging, Potential Antiviral (SARS-CoV-2 Mpro inhibitor - predicted)Mentioned to possess these properties in a comparative context.[1] Predicted to have a strong binding affinity to the SARS-CoV-2 main protease.
Mahanimbine Antioxidant, Mosquitocidal, Antimicrobial, Topoisomerase I & II inhibition, CytotoxicShowed antioxidant activity at 33.1 µg/mL.[4] Active against various cancer cell lines.[1]
Koenimbine Anti-diarrheal, Antioxidant, Radical-scavenging, Cytotoxic, Anti-inflammatory, AntimicrobialPossesses anti-diarrheal, antioxidant and radical-scavenging properties.[1] Displayed potent inhibitory effects against Staphylococcus aureus.[5]
Girinimbine Cytotoxic, AntimicrobialActive against human lung and colon cancer cell lines.[1] Showed potent inhibitory effects against Bacillus cereus.[5]
Mahanine Mosquitocidal, Antimicrobial, Topoisomerase I & II inhibition, CytotoxicExhibited mosquitocidal and antimicrobial activities.[4] Induces apoptosis in various cancer cell lines.[1]
Murrayanol Anti-inflammatory (hPGHS-1 and hPGHS-2 inhibitor), Mosquitocidal, Antimicrobial, Topoisomerase I & II inhibitionShowed an IC50 of 109 µg/mL against hPGHS-1 and 218 µg/mL against hPGHS-2.[4]

Disclaimer: The data presented is a summary of findings from various sources and does not represent a direct, side-by-side comparative study. The lack of standardized assays and reporting across different studies makes direct comparison of potency challenging.

The Critical Gap: A Call for Reproducibility

A thorough review of existing literature reveals a conspicuous absence of studies dedicated to the reproducibility of research findings concerning this compound. The initial reports on its biological activities have not been independently verified or replicated, which is a crucial step in the validation of any scientific discovery.[6][7] The variability in phytochemical composition of plant materials can significantly affect the outcomes of such studies, making reproducibility a cornerstone of reliable natural product research.[8][9]

Experimental Methodologies: A Generalized Approach

A common procedure involves the extraction of dried plant material (e.g., leaves) with a solvent such as ethanol, followed by fractionation and isolation of individual compounds using chromatographic techniques like column chromatography and thin-layer chromatography (TLC).[10][11] The characterization of the isolated compounds is then performed using spectroscopic methods, including NMR and mass spectrometry.[12][13]

The following diagram illustrates a generalized workflow for the isolation and initial biological screening of a natural product like this compound.

experimental_workflow cluster_extraction Plant Material Processing & Extraction cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_screening Biological Activity Screening plant_material Dried Murraya koenigii Leaves extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation purification Purification (e.g., TLC, HPLC) fractionation->purification isolated_this compound Isolated this compound purification->isolated_this compound spectroscopy Spectroscopic Analysis (NMR, MS) isolated_this compound->spectroscopy antioxidant_assay Antioxidant Assays (e.g., DPPH) isolated_this compound->antioxidant_assay antimicrobial_assay Antimicrobial Assays isolated_this compound->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assays (e.g., MTT) isolated_this compound->cytotoxicity_assay structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

A generalized workflow for the isolation and screening of this compound.

Signaling Pathways: An Uncharted Territory

Currently, there is no published research detailing the specific signaling pathways through which this compound may exert its biological effects. While some related carbazole alkaloids have been shown to induce apoptosis through mitochondrial-dependent pathways or inhibit enzymes like topoisomerase, the molecular mechanisms of this compound remain to be elucidated.[1][4] Future research should focus on identifying the molecular targets and signaling cascades affected by this compound to better understand its therapeutic potential.

Conclusion and Future Directions

The current body of research on this compound is preliminary and lacks the necessary validation through reproducibility studies. While it is presented alongside other bioactive carbazole alkaloids from Murraya koenigii, there is a clear need for direct comparative studies using standardized assays to accurately assess its potential.

For researchers and drug development professionals, this compound represents an opportunity to contribute to the validation and exploration of a potentially valuable natural product. Future research should prioritize:

  • Replication of initial findings: Independent verification of the reported antioxidant and other biological activities of this compound.

  • Direct comparative studies: Head-to-head comparisons of this compound with other carbazole alkaloids and existing drugs for specific biological effects.

  • Elucidation of mechanisms of action: Investigation into the molecular targets and signaling pathways modulated by this compound.

  • Standardized protocols: Development and reporting of detailed, reproducible experimental protocols for the study of this compound.

By addressing these critical gaps, the scientific community can move closer to understanding the true therapeutic potential of this compound and other understudied natural products.

References

A Comparative Analysis of Koenine Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The escalating interest in the therapeutic potential of carbazole (B46965) alkaloids, particularly Koenine, derived from the leaves of Murraya koenigii, has necessitated the development of efficient and robust extraction techniques. This guide provides a comparative analysis of various methods for the extraction of this compound and related carbazole alkaloids, offering researchers, scientists, and drug development professionals a comprehensive overview of the available options. The comparison encompasses both traditional and modern techniques, with a focus on yield, efficiency, and the integrity of the extracted compounds.

Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from studies on the extraction of carbazole alkaloids from Murraya koenigii and other analogous alkaloid extractions, providing a baseline for methodological comparison. It is important to note that direct comparative data for this compound extraction is limited; therefore, data for related carbazole alkaloids from the same plant source are presented to infer efficiency.

Extraction MethodSolventTemperature (°C)TimeYieldReference
Maceration Methanol (96%)Room TemperatureNot Specified21.42% (crude extract)[1]
Ethanol (B145695) (95%)Room TemperatureNot Specified11.66% (crude extract)[1]
Acetone (99%)Room TemperatureNot Specified6.50% (crude extract)[1]
Soxhlet Extraction EthanolBoiling Point10 hours2.01 ± 0.07 mg/g (for Quinine)[2][3]
Petroleum Ether then EthanolBoiling PointNot Specified~6g residue from unspecified amount[4]
Ultrasound-Assisted Extraction (UAE) Ethanol (61%)2515 min2.81 ± 0.04 mg/g (for Quinine)[2][3]
Microwave-Assisted Extraction (MAE) Ethanol (65%)13034 min3.93 ± 0.11 mg/g (for Quinine)[2][3]
Optimized Solvent Extraction Methanol (80%)Not Specified74 min27.47% (crude extract)[5]
Ethanol (50%)Not Specified60 min22.53% (crude extract)[5]
Acetone (60%)Not Specified45 min18.30% (crude extract)[5]

Note: The yields presented for maceration and optimized solvent extraction refer to the total crude extract and not specifically to the carbazole alkaloid content. The data for UAE and MAE are for Quinine, a different alkaloid, but offer a valuable comparison of the efficiency of these modern techniques against traditional methods like Soxhlet extraction.[2][3] A study on Murraya koenigii leaves from different climatic zones in India reported this compound-I concentrations ranging from 0.097 to 1.222 mg/g.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for key methods discussed.

1. Maceration Protocol [1]

  • Plant Material Preparation: Air-dry the leaves of Murraya koenigii and grind them into a fine powder.

  • Extraction: Soak the powdered leaves in a suitable solvent (e.g., 95% ethanol, 99% acetone, or 96% methanol) in a sealed container.

  • Agitation: Periodically shake the mixture to enhance the extraction process.

  • Filtration: After a designated period, filter the mixture to separate the extract from the plant residue.

  • Concentration: Evaporate the solvent from the filtrate, typically using a rotary evaporator, to obtain the crude extract.

2. Soxhlet Extraction Protocol [4]

  • Defatting: Initially, defat the dried, powdered leaves with a non-polar solvent like petroleum ether using a Soxhlet apparatus. This step removes lipids and other non-polar compounds.

  • Alkaloid Extraction: Following defatting, extract the plant material with a polar solvent such as ethanol in the same Soxhlet apparatus.

  • Concentration: Concentrate the ethanolic extract to obtain a crude alkaloid mixture.

  • Acid-Base Extraction (Purification):

    • Digest the concentrated extract with dilute hydrochloric acid and filter.

    • Wash the filtrate with water until it is acid-free and then dry it.

    • Extract the resulting residue with a solvent like benzene (B151609) and concentrate it to yield a purified alkaloid residue.

3. Modern Extraction Techniques: UAE and MAE [2][3][8]

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time and solvent consumption, as well as potentially higher yields.[2][3][8]

  • UAE: This method utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer.[8]

  • MAE: This technique employs microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure, thereby releasing the bioactive compounds.[8]

The general workflow for these methods involves mixing the powdered plant material with a selected solvent and subjecting it to either ultrasonic or microwave irradiation under controlled conditions (time, temperature, and power). The subsequent filtration and concentration steps are similar to traditional methods.

Visualizing the Extraction Workflow

To provide a clear visual representation of the extraction and purification process, the following diagrams illustrate the general workflows.

cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Start Fresh Murraya koenigii Leaves Dry Air Drying Start->Dry Grind Grinding to Powder Dry->Grind Maceration Maceration Grind->Maceration Soxhlet Soxhlet Extraction Grind->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE MAE Microwave-Assisted Extraction (MAE) Grind->MAE Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of alkaloids from Murraya koenigii.

cluster_purification Acid-Base Purification of Alkaloids cluster_impurities cluster_solvent Crude_Extract Crude Alkaloid Extract Acidification Dissolve in Dilute HCl (Converts alkaloids to salts) Crude_Extract->Acidification Filtration1 Filter Insoluble Impurities Acidification->Filtration1 Basification Add NH4OH or NaOH (Liberates free alkaloids) Filtration1->Basification Imp1 Non-alkaloidal impurities removed Filtration1->Imp1 Solvent_Extraction Extract with Chloroform or Ethyl Acetate Basification->Solvent_Extraction Evaporation Evaporate Solvent Solvent_Extraction->Evaporation Purified_Alkaloids Purified this compound/ Carbazole Alkaloids Evaporation->Purified_Alkaloids Solvent_out Solvent removed Evaporation->Solvent_out

Caption: A typical acid-base extraction workflow for the purification of alkaloids.[9]

Conclusion

The choice of extraction method for this compound from Murraya koenigii depends on the specific research or developmental goals. Traditional methods like maceration and Soxhlet extraction are simple and require less specialized equipment but are often time-consuming and may lead to the degradation of thermolabile compounds.[8] Modern methods such as UAE and MAE offer rapid extraction with higher efficiency and reduced solvent consumption, making them more sustainable options.[2][3][8] For obtaining high-purity this compound, a multi-step process involving an initial extraction followed by an acid-base purification is generally recommended. Further purification can be achieved through chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).[4][9] The quantitative data, while not exclusively for this compound, strongly suggests that MAE and UAE are superior to traditional methods in terms of yield and efficiency for alkaloid extraction. Researchers should consider these factors when selecting the most appropriate method for their applications.

References

Comparative Analysis of Koenine and Its Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Koenine and its closely related carbazole (B46965) alkaloid derivatives, Girinimbine (B1212953) and Mahanine, isolated from Murraya koenigii. Due to a limited number of publicly available studies on a series of this compound derivatives, this guide focuses on a comparative evaluation of these three prominent alkaloids to elucidate the key structural features influencing their biological activities. The information presented herein is compiled from various experimental studies and aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Comparative Biological Activity of this compound, Girinimbine, and Mahanine

The carbazole alkaloids from Murraya koenigii, including this compound, Girinimbine, and Mahanine, have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects. The following table summarizes the available quantitative data on their bioactivity.

CompoundBiological ActivityCell Line/MicroorganismIC50 / MICReference
This compound Antiviral (predicted)SARS-CoV-2 Mpro-[1][2]
Girinimbine AnticancerHT-29 (Colon Cancer)4.79 ± 0.74 µg/mL[3]
Anti-inflammatoryRAW 264.7 (Macrophages)-[3][4]
AntioxidantORAC Assay20 µg/mL equivalent to 82.17 ± 1.88 µM Trolox[3]
Anti-tumor PromotingRaji cells (EBV-EA inhibition)IC50 of 6.0 µg/mL[5]
Mahanine AnticancerOvarian (PA1, OVCAR3), Lung Cancer- (reduces tumor mass in xenograft)[6]
AnticancerVarious cancer cell linesPotent antiproliferative activity[7][8]
AntimicrobialMycobacterium intracellulare-[9]

Structure-Activity Relationship Insights

The biological activities of these carbazole alkaloids are intrinsically linked to their chemical structures. While a comprehensive SAR study on a series of this compound derivatives is not yet available, a comparative analysis of this compound, Girinimbine, and Mahanine provides valuable insights.

Key Structural Features and Their Influence on Activity:

  • Carbazole Core: The rigid, planar carbazole ring system is the fundamental pharmacophore responsible for the primary biological activity, likely through intercalation with DNA or interaction with enzyme active sites.

  • Hydroxyl Group (-OH): The presence and position of a hydroxyl group on the carbazole ring are critical for anticancer activity. For instance, studies on Mahanine have shown that the C-7 hydroxyl group is crucial for its cytotoxic effects.[7] Its removal leads to a significant decrease in apoptotic activity.

  • Amino Group (-NH): The secondary amine at position 9 of the carbazole nucleus also contributes to the cytotoxicity of Mahanine.[7]

  • Prenyl and Geranyl Groups: The presence of prenyl or geranyl side chains, and their cyclization to form additional rings (as seen in the pyrano[3,2-a]carbazole structure of this compound and Girinimbine), modulates the lipophilicity and steric bulk of the molecules, thereby influencing their interaction with biological targets.

  • Methoxy (B1213986) Group (-OCH3): The presence of a methoxy group, as seen in some related alkaloids, can also influence activity, though its specific contribution in direct comparison to this compound requires further investigation.

Below is a diagram illustrating the key structural features influencing the biological activity of these carbazole alkaloids.

SAR_Carbazole_Alkaloids Structure-Activity Relationship of Carbazole Alkaloids cluster_features Key Structural Features This compound This compound C18H17NO2 8-hydroxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole carbazole Carbazole Core (Planar System) This compound->carbazole possesses hydroxyl Hydroxyl Group (-OH) (Crucial for Cytotoxicity) This compound->hydroxyl has amino Secondary Amine (-NH) (Contributes to Activity) This compound->amino has pyrano Pyrano Ring (Modulates Lipophilicity) This compound->pyrano has girinimbine Girinimbine C18H17NO 3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole girinimbine->carbazole possesses girinimbine->amino has girinimbine->pyrano has mahanine Mahanine C23H25NO Contains a geranyl side chain mahanine->carbazole possesses mahanine->hydroxyl has mahanine->amino has

Caption: Key structural features of this compound and related alkaloids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HT-29) and normal cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Girinimbine) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48 hours). Control wells receive the vehicle only.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram illustrates a general workflow for evaluating the biological activity of these natural products.

Experimental_Workflow General Workflow for Biological Activity Screening start Isolation of Carbazole Alkaloids (this compound, Girinimbine, Mahanine) from Murraya koenigii structure Structural Characterization (NMR, Mass Spectrometry) start->structure cytotoxicity Anticancer Activity Screening (e.g., MTT Assay on various cell lines) structure->cytotoxicity antimicrobial Antimicrobial Activity Screening (e.g., Broth Microdilution for MIC) structure->antimicrobial sar Structure-Activity Relationship Analysis cytotoxicity->sar antimicrobial->sar mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Inhibition) sar->mechanism lead Lead Compound Identification and Optimization mechanism->lead

Caption: A typical experimental workflow for natural product screening.

Conclusion

This compound, Girinimbine, and Mahanine represent a promising class of carbazole alkaloids with significant potential for development as therapeutic agents. The comparative analysis of their structures and biological activities highlights the critical role of specific functional groups, such as the hydroxyl and amino moieties on the carbazole core, in dictating their cytotoxic and antimicrobial efficacy. Further synthesis and evaluation of a broader range of this compound derivatives are warranted to build a more comprehensive structure-activity relationship profile, which will be instrumental in the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a foundation for such future investigations.

References

Safety Operating Guide

Proper Disposal of Koenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Koenine, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedures to manage risks associated with this carbazole (B46965) alkaloid.

Hazard Identification and Safety Precautions

Given the toxicological profile of the parent carbazole, it is imperative to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3][4]
Eye Protection Safety glasses with side-shields or chemical splash goggles must be worn.[3][4]
Body Protection A standard laboratory coat should be worn to protect against accidental spills.[3][4]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste to be collected by a licensed waste disposal service. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [3]

1. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure correct disposal pathways.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves). The container must be made of a material compatible with the chemical.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the specific chemical name, "this compound," its CAS number (28200-63-7), and any known hazard symbols.[3]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Storage of Chemical Waste: Proper storage of the collected waste is critical while awaiting final disposal.

  • Secure Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3][4]

  • Secondary Containment: Place the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials. The parent compound, carbazole, can react violently with strong oxidizers.

3. Final Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.

  • Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3][4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Experimental Protocols

While specific experimental protocols for this compound disposal are not published, the principles of safe laboratory practice for handling potent compounds should be strictly followed. Any procedure that could generate dust or aerosols should be conducted within a certified chemical fume hood.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following workflow diagram illustrates the necessary steps.

G This compound Disposal Workflow A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate this compound Waste (Solid waste and contaminated items) A->B C Step 3: Use a Labeled, Compatible Hazardous Waste Container B->C D Step 4: Store Securely (Designated area, secondary containment) C->D E Step 5: Contact EHS or Licensed Waste Disposal Contractor D->E F Step 6: Complete Waste Disposal Documentation E->F G Step 7: Arrange for Professional Waste Pickup and Disposal F->G

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

This guidance is based on best practices for handling hazardous chemicals in a laboratory setting and information available for structurally related compounds. Always consult your institution's specific safety and waste disposal protocols.

References

Essential Safety and Logistical Information for Handling Koenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Koenine is a carbazole (B46965) alkaloid derived from the curry tree (Murraya koenigii) with potential antiviral and antidiarrhoeal properties.[1][2][3] Its chemical formula is C18H17NO2 and it has a molecular weight of 279.33.[1][4] While one supplier indicates it can be shipped as a non-hazardous chemical at ambient temperature, all research chemicals should be handled with care, assuming they may possess unknown hazards.[3]

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the consistent and correct use of PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Hand Protection Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. It is recommended to use double gloves. Gloves should be inspected for tears or punctures before use and changed regularly.[5][6]
Eye and Face Protection Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.[5][6]
Body Protection A lab coat or a chemical-resistant apron should be worn to protect personal clothing from contamination. For tasks with a higher risk of splashing, chemical-resistant coveralls are advised.[5][6]
Respiratory Protection In a well-ventilated area, such as a chemical fume hood, respiratory protection may not be necessary for handling small quantities. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[5]

Experimental Protocols: Handling and Disposal

Work Area Preparation

  • Designated Area : All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood.[6]

  • Clear Workspace : Ensure the work area is clean and uncluttered.

  • Gather Materials : Before starting any procedure, assemble all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled waste containers.[6]

Handling Procedures

  • Donning PPE : Put on all required PPE as specified in the table above before handling the compound.

  • Weighing and Transferring : Handle solid this compound carefully to minimize the generation of dust. Use a spatula for transfers. For weighing, consider using a containment system like a glove box if available.[6]

  • Preparing Solutions : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

Post-Handling and Cleanup

  • Decontamination : Thoroughly clean all equipment and the work area after use with an appropriate solvent.

  • PPE Removal : Remove PPE in the correct order to prevent self-contamination (e.g., outer gloves, then gown, then inner gloves, followed by eye protection).

  • Hand Washing : After removing gloves, wash hands thoroughly with soap and water.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety.

  • Waste Segregation : All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[8][9] Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[8]

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (28200-63-7), and an indication of its concentration.[8]

  • Storage : Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory, preferably in secondary containment to prevent spills.[8]

  • Institutional Procedures : Contact your institution's EHS department for final disposal procedures. Do not pour this compound or its solutions down the drain.[9]

Workflow for Handling this compound

KoenineHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Work Area gather_materials 2. Assemble Materials (PPE, Waste Containers) prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh_transfer 4. Weigh and Transfer This compound don_ppe->weigh_transfer prepare_solution 5. Prepare Solution (if applicable) weigh_transfer->prepare_solution decontaminate 6. Decontaminate Work Area & Equipment prepare_solution->decontaminate segregate_waste 7. Segregate Contaminated Waste decontaminate->segregate_waste remove_ppe 8. Doff PPE Correctly segregate_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.